Mal-VC-PAB-ABAEP-Azonafide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C61H71N11O12 |
|---|---|
分子量 |
1150.3 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1 |
InChI 键 |
UGCBMUWUWZSDLF-ZKHWSWFBSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Azonafide Payload in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic interplay of its three components: a monoclonal antibody for precise targeting, a stable linker, and a potent cytotoxic payload. Azonafide (B1242303), an anthracene-based DNA intercalator and topoisomerase II inhibitor, has emerged as a promising payload for ADC development. Its unique mechanism of action, potential to overcome multidrug resistance, and high potency make it a subject of significant interest in oncology research. This technical guide provides an in-depth exploration of the mechanism of action of the Azonafide payload, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.
Core Mechanism of Action: A Dual Assault on Cancer Cell Proliferation
The cytotoxic activity of Azonafide stems from a dual mechanism that targets the fundamental processes of DNA replication and integrity. This two-pronged attack ensures a robust anti-tumor effect, even in cancers that have developed resistance to other chemotherapeutic agents.
DNA Intercalation
Azonafide, as an anthracene-based planar molecule, inserts itself between the base pairs of the DNA double helix. This intercalation physically distorts the helical structure of the DNA.[1] This disruption interferes with the essential processes of DNA replication and transcription by creating a steric hindrance for the enzymes involved, such as DNA and RNA polymerases.
Topoisomerase II Inhibition
Azonafide also functions as a topoisomerase II (Topo II) poison.[2][3] Topo II is a critical enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It does so by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then re-ligating the breaks.
Azonafide interferes with this process by stabilizing the "cleavage complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA.[4] By preventing the re-ligation of the DNA strands, Azonafide leads to the accumulation of permanent, protein-linked DSBs.[1] A key feature of Amonafide, a close structural analog, is that its action against Topo II is largely ATP-independent, distinguishing it from classical Topo II inhibitors like etoposide.[3][4]
The accumulation of these DSBs triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.[1]
Cellular Fate: From DNA Damage to Apoptosis
The induction of DNA double-strand breaks by Azonafide initiates a well-orchestrated cellular response, culminating in programmed cell death.
DNA Damage Response and Cell Cycle Arrest
The presence of DSBs is detected by cellular sensors, such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53. This activation leads to a halt in cell cycle progression, providing the cell with an opportunity to repair the damage. Ethonafide, an Azonafide derivative, has been shown to induce a potent G2 cell cycle arrest in prostate cancer cells.[5]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. The DNA damage response pathway activates pro-apoptotic proteins and inhibits anti-apoptotic proteins. The tumor suppressor p53 plays a crucial role in this process by transcriptionally upregulating pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA.[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, which executes the apoptotic program.
Overcoming Multidrug Resistance
A significant advantage of the Azonafide payload is its ability to circumvent common mechanisms of multidrug resistance (MDR). Many conventional chemotherapeutics are substrates for efflux pumps like P-glycoprotein (Pgp), which actively transport the drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Azonafide and its analogs have been shown to not be substrates for Pgp-mediated efflux, allowing them to retain their cytotoxic activity in resistant tumors.[7][8]
Quantitative Data on Azonafide and its Derivatives
The following tables summarize the in vitro cytotoxicity of Azonafide and its derivatives against various cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay | Potency (LC50) | Reference |
| AMP-1 (unsubstituted Azonafide) | Melanoma | NCI Panel | 50% Cell Kill | 10-6.22 M | [7] |
| Overall | NCI Panel | 50% Cell Kill | 10-5.53 M | [7] | |
| AMP-53 (6-ethoxy Azonafide) | Non-Small Cell Lung Cancer | NCI Panel | 50% Cell Kill | 10-5.91 M | [7] |
| Renal Cell Carcinoma | NCI Panel | 50% Cell Kill | 10-5.84 M | [7] | |
| Overall | NCI Panel | 50% Cell Kill | 10-5.53 M | [7] |
| Compound | Cancer Type | Assay | Potency (IC50) | Reference |
| AMP-53 (6-ethoxy Azonafide) | Breast Cancer | Soft Agar | 0.09 µg/ml | [7] |
| Lung Cancer | Soft Agar | 0.06 µg/ml | [7] | |
| Renal Cell Carcinoma | Soft Agar | 0.06 µg/ml | [7] | |
| Multiple Myeloma | Soft Agar | 0.03 µg/ml | [7] | |
| Azonafide-ADC | Various Cancers | NCI-60 Screen | Subnanomolar-picomolar (1x10-9M) | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for determining the cytotoxic effect of an ADC.[10][11]
Materials:
-
Target cancer cell line and appropriate culture medium
-
96-well microtiter plates
-
Azonafide-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
ADC Treatment: Prepare serial dilutions of the Azonafide-ADC in culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for DNA damaging agents).[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration.[1]
Topoisomerase II Inhibition Assay (Decatenation Assay)
This protocol is based on the principle of measuring the inhibition of Topo II-mediated decatenation of kinetoplast DNA (kDNA).[12][13]
Materials:
-
Human Topoisomerase IIα
-
kDNA (catenated)
-
Azonafide
-
10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
ATP
-
Stop Solution/Loading Dye (containing SDS and proteinase K)
-
Agarose (B213101) gel (1%) and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 10X assay buffer, ATP, and kDNA in nuclease-free water.
-
Inhibitor Addition: Add varying concentrations of Azonafide to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα to each tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding the stop solution containing SDS and proteinase K, and incubate for a further 15-30 minutes at 37°C.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of Topo II activity is indicated by a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.
Visualizations
ADC Internalization and Payload Release
Caption: General workflow of ADC binding, internalization, and payload release.
Azonafide's Dual Mechanism of Action
Caption: The dual mechanism of action of the Azonafide payload.
DNA Damage-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of Azonafide-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 7. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. inspiralis.com [inspiralis.com]
The Intracellular Cleavage of VC-PAB Linkers: A Technical Guide for Drug Development Professionals
Abstract
The valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within tumor cells. This guide provides an in-depth examination of the intracellular cleavage mechanism of VC-PAB linkers, detailing the enzymatic processes, cellular trafficking pathways, and key factors influencing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely utilized ADC linker technology.
Introduction
Antibody-drug conjugates represent a powerful class of targeted cancer therapies, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two moieties is paramount to the ADC's success, requiring stability in systemic circulation and efficient cleavage upon internalization into the target cancer cell.[1] The VC-PAB linker is a protease-sensitive linker designed to be selectively cleaved by lysosomal enzymes, which are often upregulated in the tumor microenvironment.[2][3] This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1][2]
The Intracellular Journey of an ADC
The journey of a VC-PAB-containing ADC from the bloodstream to payload release is a multi-step process involving cellular uptake and trafficking to the lysosome.
Internalization Pathways
Upon binding to its target antigen on the surface of a tumor cell, the ADC is internalized through a process called endocytosis.[4][5] The primary mechanism for ADC uptake is clathrin-mediated endocytosis (CME).[4][5] Other pathways, such as caveolae-mediated endocytosis and macropinocytosis, can also be involved depending on the specific antibody, antigen, and cell type.[4][5]
Lysosomal Trafficking
Following internalization, the ADC is encapsulated within an early endosome.[5] The endosome undergoes maturation, a process involving a decrease in internal pH, and eventually fuses with a lysosome.[6][7] The acidic and enzyme-rich environment of the lysosome is the primary site for the cleavage of the VC-PAB linker.[6][]
The VC-PAB Cleavage Mechanism
The cleavage of the VC-PAB linker is a two-step process involving enzymatic cleavage of the dipeptide followed by self-immolation of the PAB spacer.
Enzymatic Cleavage of the Valine-Citrulline Dipeptide
The valine-citrulline (VC) dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B.[3][9] Cathepsin B, a cysteine protease, is often overexpressed in various tumor types.[] It recognizes and cleaves the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) group of the linker.[9][11] While initially thought to be the sole enzyme responsible, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and Z, can also cleave the VC linker, providing a degree of redundancy to the mechanism.[12]
Self-Immolation of the PAB Spacer
Once the VC dipeptide is cleaved, the exposed amino group on the PAB spacer triggers a spontaneous 1,6-elimination reaction.[][11] This self-immolative cascade results in the release of the unmodified cytotoxic payload and the fragmentation of the PAB spacer into p-aminobenzyl alcohol and carbon dioxide.[11]
Quantitative Analysis of VC-PAB Linker Cleavage
The efficiency and rate of VC-PAB linker cleavage are critical determinants of an ADC's potency. The following tables summarize representative quantitative data from various studies.
| Parameter | Condition | Linker | Value | Reference |
| Plasma Half-life | Human Plasma | Phe-Lys-PABC | 30 days | [13] |
| Plasma Half-life | Human Plasma | Val-Cit-PABC | 230 days | [13] |
| Plasma Half-life | Mouse Plasma | Phe-Lys-PABC | 12.5 hours | [13] |
| Plasma Half-life | Mouse Plasma | Val-Cit-PABC | 80 hours | [13] |
| ADC | Cell Line | IC50 | Reference |
| anti-HER2-VC(S)-MMAE | KPL-4 | ~0.1 nM | [14] |
| anti-CD22-VC(S)-MMAE | WSU-DLCL2 | ~1 nM | [14] |
| anti-HER2-VC(S)-PBD | KPL-4 | ~0.01 nM | [14] |
| anti-HER2-VC(R)-PBD | KPL-4 | >0.2 nM | [14] |
Experimental Protocols for Evaluating VC-PAB Linker Cleavage
Robust and reproducible experimental protocols are essential for the characterization and optimization of ADCs with VC-PAB linkers.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with VC-PAB linker
-
Purified human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC and assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction with the quenching solution.
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and determine the extent of premature payload release.
Materials:
-
ADC with VC-PAB linker
-
Human plasma
-
Incubator at 37°C
-
Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in human plasma at a defined concentration at 37°C.
-
At various time points, collect aliquots of the plasma sample.
-
Process the plasma samples to remove proteins and extract the ADC and any released payload.
-
Analyze the processed samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Calculate the percentage of intact ADC remaining over time to determine the plasma stability.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cell-killing activity of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
ADC with VC-PAB linker
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).
Factors Influencing Cleavage and Efficacy
Several factors can influence the efficiency of VC-PAB linker cleavage and the overall efficacy of the ADC:
-
Cathepsin B Expression Levels: Higher levels of cathepsin B in tumor cells can lead to more efficient linker cleavage and increased cytotoxicity.[]
-
ADC Internalization Rate: The rate at which the ADC is internalized can affect the concentration of the ADC that reaches the lysosome.[15]
-
Payload Properties: The nature of the cytotoxic payload can influence the overall activity of the ADC. For instance, some payloads require cleavage from the linker to be active.[14][16]
-
Extracellular Proteases: The presence of extracellular proteases, such as neutrophil elastase, can lead to premature cleavage of the VC-PAB linker in the bloodstream, potentially causing off-target toxicity.[17][18] This is a critical consideration in preclinical and clinical development.
Conclusion
The VC-PAB linker is a well-established and effective tool in the development of antibody-drug conjugates. Its reliance on the overexpressed lysosomal proteases within tumor cells provides a targeted mechanism for payload release. A thorough understanding of its intracellular cleavage mechanism, coupled with rigorous in vitro and in vivo characterization, is essential for the design and optimization of next-generation ADCs with improved therapeutic indices. Future research will likely focus on developing novel protease-sensitive linkers with enhanced stability in circulation and even greater specificity for the tumor microenvironment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Mal-VC-PAB-ABAEP-Azonafide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with the antibody-drug conjugate (ADC) payload, Mal-VC-PAB-ABAEP-Azonafide. This drug-linker, comprising the cytotoxic agent Azonafide (B1242303), is designed for targeted delivery to cancer cells, leveraging the specificity of monoclonal antibodies to minimize systemic toxicity and enhance therapeutic efficacy.
Core Components and Mechanism of Action
This compound is a sophisticated drug-linker system designed for selective release of its cytotoxic payload within the tumor microenvironment.[1]
-
Payload: Azonafide is a potent DNA intercalating agent. Its mechanism of action involves inserting into DNA strands, which leads to strand breaks and the induction of apoptosis (programmed cell death).[1]
-
Linker: The Mal-VC-PAB component is a cathepsin-cleavable linker. The maleimide (B117702) (Mal) group allows for stable covalent conjugation to cysteine residues on a monoclonal antibody. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2][3] This enzymatic cleavage ensures the targeted release of the active drug within the cancer cell, following internalization of the ADC.
The targeted delivery and controlled release mechanism of Azonafide via this ADC construct aims to improve upon the therapeutic index of traditional chemotherapy by concentrating the cytotoxic effect at the tumor site.[1]
Quantitative Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of Azonafide and its analogues. While comprehensive public data for an ADC utilizing the specific this compound linker is limited, data from studies on Azonafide analogues and the Oncolinx Azonafide ADC platform provide valuable insights into its potency.
In Vitro Cytotoxicity
The National Cancer Institute (NCI) has evaluated Azonafide analogues against its 60 human cancer cell line panel (NCI-60). The data indicates broad and potent cytotoxic activity across various cancer types.
Table 1: In Vitro Cytotoxicity of Azonafide Analogues in the NCI-60 Cell Line Panel
| Compound | Mean LC50 (M) | Selective Activity (Cell Line) | LC50 in Selective Cell Line (M) |
| AMP-1 (Unsubstituted Azonafide) | 10-5.53 | Melanoma | 10-6.22 |
| AMP-53 (6-ethoxy substituted Azonafide) | 10-5.53 | Non-small cell lung cancer | 10-5.91 |
| AMP-53 (6-ethoxy substituted Azonafide) | 10-5.53 | Renal cell carcinoma | 10-5.84 |
Source: Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators.
Furthermore, Oncolinx, a key developer of Azonafide-based ADCs, has reported that their platform demonstrates subnanomolar to picomolar potency (1x10-9 M) and can eliminate up to 98.2% of cancer cells in the NCI-60 screen.[1][4]
Table 2: In Vitro Cytotoxicity of AMP-53 in Freshly Isolated Human Tumors (Colony-Forming Assay)
| Tumor Type | Mean IC50 (µg/ml) |
| Breast Cancer | 0.09 |
| Lung Cancer | 0.06 |
| Renal Cell Carcinomas | 0.06 |
| Multiple Myeloma | 0.03 |
Source: Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators.
In Vivo Antitumor Efficacy
In vivo studies using murine tumor models have provided evidence of the anti-tumor activity of Azonafide analogues. The efficacy is typically reported as the percentage of treated tumor size over control tumor size (T/C %). A lower T/C value indicates greater anti-tumor activity.
Table 3: In Vivo Efficacy of Azonafide Analogues in Murine Tumor Models
| Compound | Tumor Model | Host | T/C (%) |
| AMP-53 | Lewis Lung Cancer | C57/bl mice | 30 |
| AMP-53 | HL-60 Leukemia Xenograft | SCID mice | 39 |
| AMP-53 | MCF-7 Breast Cancer Xenograft | SCID mice | 39 |
| AMP-53 | A549 Non-small Cell Lung Cancer Xenograft | SCID mice | 37 |
Source: Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline generalized methodologies for the synthesis, conjugation, and evaluation of Azonafide-based ADCs, based on established practices in the field.
Synthesis of this compound
The synthesis of the drug-linker is a multi-step process:
-
Linker Synthesis: The Mal-VC-PAB linker is synthesized through peptide coupling reactions to form the stable valine-citrulline dipeptide, followed by the attachment of the p-aminobenzyl alcohol (PAB) self-immolative spacer and the maleimide group.[1]
-
Conjugation with Azonafide: The synthesized linker is then conjugated to Azonafide using specific coupling agents to form the complete drug-linker complex.[1]
-
Purification: The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity.[1]
Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody is achieved through a well-established process:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine residues.
-
Conjugation Reaction: The maleimide group of the drug-linker reacts specifically with the free sulfhydryl groups of the reduced antibody to form a stable thioether bond. This reaction is typically performed at a neutral pH.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and antibody using techniques like size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the Azonafide-ADC, unconjugated antibody, and free Azonafide (as controls) for a specified incubation period (e.g., 72-96 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of ADCs in a living organism.
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Mice are randomized into treatment and control groups.
-
ADC Administration: The Azonafide-ADC is administered intravenously (i.v.) at various dose levels and schedules. Control groups may receive vehicle, unconjugated antibody, or a non-targeting ADC.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Assessment: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and the treated vs. control tumor volume (T/C) ratio.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action and experimental workflow for Azonafide-based ADCs.
References
- 1. Buy this compound [smolecule.com]
- 2. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 3. US20100120817A1 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]
- 4. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
In Vitro Cytotoxicity of Azonafide-Based Antibody-Drug Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Azonafide-based antibody-drug conjugates (ADCs). Azonafide, a potent DNA intercalating agent, serves as the cytotoxic payload in these novel ADCs, which are currently in preclinical development. A key feature of Azonafide-based ADCs is their ability to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Quantitative Cytotoxicity Data
Azonafide-based ADCs have demonstrated exceptional potency against a wide range of cancer cell lines. Screening against the National Cancer Institute's (NCI) 60 human tumor cell line panel has revealed subnanomolar to picomolar efficacy.[1] These ADCs were reported to kill up to 98.2% of cancer cells, including those known to be drug-resistant.[1]
While specific IC50 values for each cell line from the NCI-60 screen are not publicly available, the following table provides a representative summary of the reported potency.
| Cell Line Category | Representative IC50 Range (Molar) | Efficacy | Reference |
| NCI-60 Panel (various cancers) | 10⁻⁹ to 10⁻¹² | Up to 98.2% cell kill | [1] |
| Drug-Resistant Cancer Models | Subnanomolar to Picomolar | Effective | [1] |
| Cancer Stem Cell Models | Subnanomolar to Picomolar | Effective | [1] |
Experimental Protocols
The in vitro cytotoxicity of Azonafide-based ADCs is typically assessed using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.
MTT Assay for ADC Cytotoxicity
This protocol outlines the key steps for evaluating the cytotoxicity of an Azonafide-based ADC in a monolayer cell culture system.
Materials:
-
Target cancer cell line(s)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Azonafide-based ADC
-
Control antibody (without payload)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Azonafide-based ADC and the control antibody in the cell culture medium.
-
Remove the old medium from the wells and add the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined duration (e.g., 48-144 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Visualizing Key Processes
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of Azonafide-based ADCs.
Caption: General workflow for ADC in vitro cytotoxicity assays.
Signaling Pathway of Azonafide-Induced Immunogenic Cell Death
Azonafide-based ADCs are designed to induce immunogenic cell death (ICD), a process that turns dying cancer cells into a vaccine that stimulates an anti-tumor immune response. The exact upstream signaling events initiated by Azonafide that lead to ICD are proprietary. However, the general pathway of ICD is well-characterized and involves the release of Damage-Associated Molecular Patterns (DAMPs).
Caption: Generalized pathway of immunogenic cell death.
The key DAMPs involved in this process are:
-
Calreticulin (CRT): Translocates to the cell surface and acts as an "eat-me" signal for dendritic cells.[4][5]
-
ATP: Released into the extracellular space, it functions as a "find-me" signal to attract immune cells.[4][5]
-
High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, promotes the maturation of dendritic cells.[4][5]
The maturation and activation of dendritic cells lead to the presentation of tumor antigens to T-cells, priming a specific and durable anti-tumor immune response.[6]
Conclusion
Azonafide-based ADCs represent a promising class of targeted cancer therapeutics with a dual mechanism of action: direct cytotoxicity through DNA intercalation and indirect immune-mediated tumor cell killing through the induction of immunogenic cell death. The preclinical data indicate high potency across a broad range of cancer cell types, including those with resistance to conventional chemotherapies. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this innovative ADC platform.
References
- 1. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection of immunogenic cell death and its relevance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 43north.org [43north.org]
An In-depth Technical Guide to DNA Intercalating Agents as Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DNA intercalating agents utilized as payloads in antibody-drug conjugates (ADCs). It delves into their mechanisms of action, presents comparative quantitative data, details key experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to DNA Intercalating ADC Payloads
Antibody-drug conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. Among the diverse array of payloads, DNA intercalating agents represent a significant class that induces cell death by disrupting the fundamental processes of DNA replication and transcription. These agents insert themselves between the base pairs of the DNA double helix, leading to a cascade of cellular events culminating in apoptosis.[1] This guide focuses on three prominent classes of DNA-damaging agents used as ADC payloads: Anthracyclines, Duocarmycins, and Pyrrolobenzodiazepines (PBDs).
Classes of DNA Intercalating Payloads
Anthracyclines
Anthracyclines, such as doxorubicin (B1662922) and its derivatives, are well-established chemotherapeutic agents that function as DNA intercalators and inhibitors of topoisomerase II.[2] As ADC payloads, they offer the advantage of a well-understood mechanism of action and a long history of clinical use. A notable example is PNU-159682, a highly potent derivative of nemorubicin, which is significantly more powerful than its parent drug.[2]
Duocarmycins
Duocarmycins are a class of natural products that bind to the minor groove of DNA and subsequently alkylate adenine (B156593) bases.[3] This irreversible alkylation leads to DNA damage and cell death. Their high potency makes them attractive as ADC payloads. An example of a duocarmycin-based ADC is SYD985, which has shown significant antitumor activity in preclinical models.[4]
Pyrrolobenzodiazepines (PBDs)
Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that crosslink two DNA strands in the minor groove. This crosslinking is highly cytotoxic as it blocks DNA replication and transcription. PBDs are exceptionally potent, with activity in the picomolar range, making them suitable for targeting tumors with low antigen expression.[5]
Quantitative Data: In Vitro Potency
The following tables summarize the in vitro cytotoxicity (IC50 values) of various ADCs equipped with DNA intercalating payloads across different cancer cell lines. This data allows for a comparative assessment of their potency.
Table 1: In Vitro Potency of Anthracycline-Based ADCs
| ADC | Payload | Cell Line | Target | IC50 (ng/mL) | Reference |
| Trastuzumab-PNU-ADC | PNU-159682 | SKBR3 | HER2 | ~1 | [6] |
| cAC10-PNU-ADC | PNU-159682 | Karpas-299 | CD30 | ~0.1 | [6] |
Table 2: In Vitro Potency of Duocarmycin-Based ADCs
| ADC | Payload | Cell Line | Target | IC50 (ng/mL) | Reference |
| SYD985 | vc-seco-DUBA | SK-BR-3 | HER2 | 6.9 | [4] |
| SYD985 | vc-seco-DUBA | NCI-N87 | HER2 | 24.5 | [4] |
| SYD985 | vc-seco-DUBA | UACC-893 | HER2 | 54.1 | [4] |
| MGC018 | DUBA | Various | B7-H3 | sub-nM range | [7][8] |
Table 3: In Vitro Potency of PBD-Based ADCs
| ADC | Payload | Cell Line | Target | IC50 (pM) | Reference |
| Anti-FRα-IGN (cross-linker) | IGN | KB | FRα | 3 | [9] |
| Anti-FRα-IGN (alkylator) | IGN | KB | FRα | 3 | [9] |
| Anti-CD123-IGN (cross-linker) | IGN | MV4-11 | CD123 | 0.4 | [9] |
| Anti-CD123-IGN (alkylator) | IGN | MV4-11 | CD123 | 1 | [9] |
| B7-H3 ADC | PBD | Various | B7-H3 | low pM | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize ADCs with DNA intercalating payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 value of an ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Unconjugated antibody (as control)
-
Free payload (as control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for DNA damaging agents).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes a method to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Seed monocultures of each cell line as controls. Allow cells to attach overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or by imaging and cell counting with a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
In Vivo Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously at various dose levels. The control group receives the vehicle. Dosing can be a single dose or a multi-dose regimen.[11]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).[12]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific observation period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
DNA intercalating agents trigger a complex network of signaling pathways that ultimately lead to cell death. The following diagrams illustrate these key pathways.
ADC Internalization and Payload Release
Caption: General workflow of ADC internalization and payload delivery to the nucleus.
DNA Damage Response and Apoptosis Induction
Caption: Simplified signaling cascade from DNA damage to apoptosis.[13][14]
cGAS-STING Pathway Activation by Cytosolic DNA
Caption: Activation of the cGAS-STING innate immune pathway by DNA damage.[15][16]
Conclusion
DNA intercalating agents are a potent and clinically relevant class of payloads for ADC development. Their diverse mechanisms of action, including DNA intercalation, alkylation, and cross-linking, offer powerful tools to combat cancer. The choice of a specific payload depends on various factors, including the target antigen density, tumor type, and desired therapeutic window. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the preclinical evaluation and development of novel ADCs with DNA intercalating payloads. Further research into optimizing linker technology and understanding resistance mechanisms will continue to advance the clinical utility of these powerful targeted therapies.
References
- 1. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. macrogenics.com [macrogenics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling [frontiersin.org]
- 16. DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling | Semantic Scholar [semanticscholar.org]
The Trajectory of Azonafide: A Technical Guide to its Evolution as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azonafide (B1242303), an anthracene-based DNA intercalator, represents a significant evolution from its naphthalimide analog, amonafide (B1665376). This technical guide delineates the history and development of azonafide as a potential therapeutic agent, with a focus on its mechanism of action, preclinical efficacy, and the development of its derivatives. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of its molecular interactions and developmental workflow to serve as a resource for researchers in the field of oncology and drug development.
Introduction: From Amonafide to Azonafide
The quest for potent anti-cancer agents has led to the exploration of various chemical scaffolds capable of targeting fundamental cellular processes. The naphthalimides, a class of compounds that bind to DNA through intercalation, have demonstrated significant anti-cancer activity against a variety of cancer cell lines. Amonafide, a prominent naphthalimide derivative, progressed to clinical trials but was ultimately hindered by dose-limiting toxicities, particularly myelosuppression[1][2][3]. This challenge spurred the development of a new generation of structurally related compounds, the azonafides, with the aim of enhancing anti-tumor activity and improving the safety profile[1][3].
Azonafide and its derivatives are anthracene-containing antitumor agents that are structurally related to amonafide but possess an anthracene (B1667546) chromophore instead of a naphthalene (B1677914) one.[4] This structural modification has been shown to enhance their activity against various cancer models, including leukemias, breast cancer, and melanoma[1][3]. A key advantage of the azonafide series is its ability to circumvent the multidrug resistance (MDR) phenomenon, a common mechanism of resistance to many conventional chemotherapeutic agents[1][5][6].
Mechanism of Action
Azonafide exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II[2][7][8][9].
-
DNA Intercalation: The planar aromatic rings of the azonafide molecule insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[2][9].
-
Topoisomerase II Inhibition: Azonafide stabilizes the complex formed between topoisomerase II and DNA. Topoisomerase II is a crucial enzyme that manages DNA topology during replication by creating transient double-strand breaks. By preventing the re-ligation of these breaks, azonafide leads to the accumulation of DNA damage, which triggers apoptotic pathways[7][9].
The following diagram illustrates the proposed signaling pathway for azonafide-induced cell death.
Preclinical Development and Efficacy
Extensive preclinical studies have been conducted to evaluate the antitumor activity of azonafide and its derivatives. These studies have demonstrated their potency against a broad range of cancer cell lines, including those resistant to standard chemotherapies.
In Vitro Cytotoxicity
The cytotoxic potential of various azonafide compounds has been assessed across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values are key metrics for comparing their potency.
| Compound | Cancer Type | Cell Line(s) | IC50 / LC50 | Reference |
| AMP-1 (Azonafide) | Melanoma | NCI Panel | LC50: 10-6.22 M | [5] |
| Overall | NCI Panel | LC50: 10-5.53 M | [5] | |
| AMP-53 (6-ethoxy azonafide) | Non-Small Cell Lung Cancer | NCI Panel | LC50: 10-5.91 M | [5] |
| Renal Cell Carcinoma | NCI Panel | LC50: 10-5.84 M | [5] | |
| Overall | NCI Panel | LC50: 10-5.53 M | [5] | |
| Breast Cancer | Freshly Isolated Tumors | IC50: 0.09 µg/ml | [5] | |
| Lung Cancer | Freshly Isolated Tumors | IC50: 0.06 µg/ml | [5] | |
| Renal Cell Carcinoma | Freshly Isolated Tumors | IC50: 0.06 µg/ml | [5] | |
| Multiple Myeloma | Freshly Isolated Tumors | IC50: 0.03 µg/ml | [5] | |
| Ethonafide | Prostate Cancer | DU 145, PC-3, LNCaP | Nanomolar concentrations | [10] |
In Vivo Antitumor Activity
The efficacy of azonafides has also been evaluated in various animal models of cancer.
| Compound | Animal Model | Tumor Type | Efficacy | Reference |
| AMP-1 (Azonafide) | B6CF31 Mice | Mammary 16C Breast Cancer | Superior to amonafide | [5] |
| AMP-53 (6-ethoxy azonafide) | C57/bl Mice | Lewis Lung Cancer | T/C value of 30% | [5] |
| SCID Mice | HL-60 Leukemia | T/C = 39% | [5] | |
| SCID Mice | MCF-7 Breast Cancer | T/C = 39% | [5] | |
| SCID Mice | A549 Non-Small Cell Lung Cancer | T/C = 37% | [5] | |
| Ethonafide | Xenograft Mouse Model | Human Prostate Cancer | More effective than mitoxantrone | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the evaluation of azonafides.
In Vitro Cytotoxicity Assay (General Protocol)
The assessment of the cytotoxic effects of azonafide compounds on cancer cell lines is typically performed using a colorimetric assay such as the MTT or SRB assay.
-
Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the azonafide compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: After incubation, a staining reagent (e.g., MTT, SRB) is added to each well, and the plates are incubated for a further period to allow for color development.
-
Measurement: The optical density is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell survival is calculated relative to the control group, and the IC50 or LC50 value is determined by plotting the percentage of survival against the drug concentration.
In Vivo Xenograft Tumor Model (General Protocol)
Animal models are essential for evaluating the in vivo efficacy and toxicity of novel anti-cancer agents.
-
Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the azonafide compound via a specified route (e.g., intraperitoneal, intravenous) and schedule. The control group receives the vehicle only.
-
Monitoring: Tumor size and body weight are measured regularly. The tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of toxicity.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The T/C (Treated/Control) value is a common metric.
Synthesis and Derivatives
The synthesis of azonafide and its derivatives generally involves the reaction of an anthracene-based anhydride (B1165640) with an appropriate amine.[11][12] The development of various derivatives has been a key strategy to improve the therapeutic index of this class of compounds. Modifications have included the introduction of different substituents on the anthracene ring and the side chain.[6][13][14]
For example, the synthesis of a generic azonafide derivative can be conceptually outlined as follows:
The Future of Azonafide: Antibody-Drug Conjugates
A promising and innovative application of azonafide is its use as a payload in antibody-drug conjugates (ADCs).[4][15] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[16][17] The antibody directs the ADC to cancer cells that express a specific antigen on their surface, thereby delivering the azonafide payload directly to the tumor site and minimizing systemic toxicity.[4][15][18]
The unique mechanism of action of azonafide and its potency make it an attractive candidate for ADC development.[15] Oncolinx, in collaboration with the National Cancer Institute, is actively developing azonafide-based ADCs.[18] This platform has shown the ability to kill a high percentage of cancer cells while remaining non-toxic to antigen-negative cells.[15] The development of azonafide-based ADCs holds the potential to treat a wide range of cancers, including those that are resistant to other therapies.[15]
Conclusion
Azonafide and its derivatives have emerged as a promising class of anti-cancer agents with a distinct mechanism of action and the ability to overcome multidrug resistance. The journey from amonafide to the development of highly potent azonafide derivatives and their incorporation into sophisticated delivery systems like ADCs highlights the continuous evolution of cancer therapeutics. The preclinical data strongly support the continued investigation of azonafides, with the ultimate goal of translating their potent antitumor activity into effective clinical treatments for patients with cancer. The ongoing research into azonafide-based ADCs represents a particularly exciting frontier in targeted cancer therapy.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2069308A2 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]
- 12. US20100120817A1 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 16. History and Development of Antibody Drug Conjugates (ADCs) | Biopharma PEG [biochempeg.com]
- 17. susupport.com [susupport.com]
- 18. 43north.org [43north.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of Mal-VC-PAB-ABAEP-Azonafide to a Monoclonal Antibody
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity.[3][4] The design of an ADC involves three key components: a monoclonal antibody that targets a specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[5]
This document provides a detailed protocol for the conjugation of the drug-linker complex, Mal-VC-PAB-ABAEP-Azonafide, to a monoclonal antibody. This complex consists of Azonafide, a potent cytotoxic agent, attached to a linker system.[6][7] The linker includes a maleimide (B117702) (Mal) group for attachment to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer.[5][8] The conjugation strategy detailed here is based on the reaction of the maleimide group with free thiol groups generated by the reduction of interchain disulfide bonds within the monoclonal antibody.[8][9][]
Materials and Reagents
Proper preparation and handling of all materials and reagents are critical for successful conjugation.
| Reagent/Material | Supplier | Purpose | Storage |
| Monoclonal Antibody (mAb) | User-provided | Targeting component of the ADC | 2-8°C or as specified |
| This compound | MedchemExpress or other | Drug-linker for conjugation | -20°C, protected from light |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds | Room Temperature |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Reaction and storage buffer | Room Temperature |
| Borate Buffered Saline (BBS), pH 8.5 | Various | Alternative reaction buffer | Room Temperature |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Various | Solvent for drug-linker | Room Temperature |
| L-Cysteine | Various | Quenching agent | Room Temperature |
| Sephadex G-25 Desalting Columns | Various | Buffer exchange and purification | Room Temperature |
| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | Various | Concentration and buffer exchange | Room Temperature |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | DAR analysis | As per manufacturer |
| Size Exclusion Chromatography (SEC) Column | Various | Aggregation analysis | As per manufacturer |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation, purification, and characterization of the ADC.
Antibody Preparation and Reduction
This step involves the reduction of the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation. A typical IgG1 antibody has four interchain disulfide bonds that can be reduced to yield eight reactive thiol groups.[9][11]
-
Buffer Exchange: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a degassed reaction buffer such as PBS (pH 7.4) or BBS (pH 8.5).[11][12] The use of degassed buffers is crucial to prevent re-oxidation of the thiol groups.
-
Reduction with TCEP:
-
Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Add TCEP to the antibody solution to a final concentration that provides a 5-10 fold molar excess over the antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[11]
-
-
Removal of Excess Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer.[9]
Drug-Linker Preparation
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[9][12]
-
Ensure the drug-linker is completely dissolved. Gentle vortexing may be necessary. This solution should be prepared fresh just before use.
Conjugation Reaction
The maleimide group of the drug-linker reacts with the newly generated free thiol groups on the reduced antibody to form a stable thioether bond.[]
-
Cool the reduced antibody solution on ice.
-
Add the prepared drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.[5][13] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle stirring, protected from light.[9][12]
-
Quenching: To stop the reaction, add a 20-fold molar excess of L-cysteine (relative to the drug-linker) to cap any unreacted maleimide groups.[9] Incubate for an additional 30 minutes.
Purification of the ADC
Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates.
-
Buffer Exchange: Use a desalting column (e.g., Sephadex G-25) or centrifugal filters (e.g., Amicon Ultra 10 kDa MWCO) to exchange the ADC into a suitable storage buffer (e.g., PBS, pH 7.4).[9]
-
Sterile Filtration: Filter the purified ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the final ADC product at 2-8°C for short-term use or at -80°C for long-term storage.[9]
Characterization of the Antibody-Drug Conjugate
Thorough characterization is required to ensure the quality and consistency of the ADC.
| Parameter | Method | Purpose | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (LC-MS) | To determine the average number of drug molecules conjugated per antibody.[14] | A heterogeneous mixture with a target average DAR of 3.5-4.0. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the percentage of monomeric ADC and the presence of aggregates.[9] | >95% monomeric ADC. |
| Concentration | UV-Vis Spectroscopy (A280) | To determine the final concentration of the ADC. | As required for downstream applications. |
| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated drug-linker remaining in the final product.[9] | <1% of total drug. |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for ADC Conjugation.
Signaling Pathway: Chemical Conjugation
Caption: Figure 2: Thiol-Maleimide Conjugation Chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. interchim.fr [interchim.fr]
- 14. CD74-Targeting Antibody–Drug Conjugate Enhances Immunosuppression of Glucocorticoid in Systemic Lupus Erythematosus [mdpi.com]
Determining the Drug-to-Antibody Ratio (DAR) for Azonafide ADCs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Azonafide, a DNA intercalator and topoisomerase II inhibitor, is a promising payload for the development of novel ADCs. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust determination of the DAR is paramount during ADC development and for quality control.
This document provides detailed application notes and experimental protocols for determining the DAR of Azonafide ADCs using three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of Azonafide
Azonafide exerts its cytotoxic effect through a dual mechanism of action. Its planar polycyclic aromatic structure allows it to intercalate between the base pairs of DNA, distorting the helical structure and inhibiting essential cellular processes such as DNA replication and transcription. Furthermore, Azonafide stabilizes the covalent complex between topoisomerase II and DNA, an enzyme crucial for resolving DNA topological stress during replication. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of Mal-VC-PAB-ABAEP-Azonafide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Mal-VC-PAB-ABAEP-Azonafide is a sophisticated drug-linker conjugate designed for the creation of ADCs. It comprises the cytotoxic agent Azonafide, a potent DNA intercalator and topoisomerase II inhibitor, attached to a cleavable linker system.[1] The linker consists of a maleimide (B117702) (Mal) group for conjugation to an antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and an ABAEP (4-(aminomethyl)-N-(2-aminoethyl)benzamide) moiety.
Upon binding of the ADC to its target antigen on the cancer cell surface and subsequent internalization, the VC linker is cleaved by lysosomal proteases like cathepsin B.[][3][4] This initiates the release of the Azonafide payload into the cytoplasm, where it can exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptotic cell death.[5][6]
These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the in vitro efficacy of an ADC constructed with this compound. The described assays are designed to assess target-specific cytotoxicity, induction of apoptosis, and the potential for a bystander effect.
Mechanism of Action and Payload Release
The efficacy of an ADC is contingent upon the successful delivery and release of its cytotoxic payload within the target cancer cells. The Mal-VC-PAB linker is designed for stability in circulation and efficient cleavage within the lysosomal compartment of the cell.
References
Application Notes: In Vivo Experimental Design for Azonafide Antibody-Drug Conjugates in Mouse Models
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] Azonafide (B1242303), an anthracene-based DNA intercalator, has demonstrated significant antitumor activity, making it a compelling payload for ADC development.[3] Azonafide-based ADCs are designed to deliver this potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[4][5]
These application notes provide a comprehensive guide for the in vivo experimental design and protocol for evaluating the efficacy and toxicity of Azonafide ADCs in mouse models, a critical step for preclinical validation.[1]
Mechanism of Action: Azonafide Payload
Azonafide exerts its cytotoxic effect primarily through DNA intercalation.[6] As an anthracene-based agent, it inserts itself between DNA base pairs, leading to structural distortions that interfere with DNA replication and transcription.[6] This process can inhibit the activity of enzymes like topoisomerase II, which is crucial for managing DNA topology, ultimately leading to DNA strand breaks and the induction of apoptosis (programmed cell death).[7][8] The targeted delivery via an ADC concentrates this activity within antigen-expressing tumor cells.
Experimental Design and Strategy
A well-designed in vivo study is crucial for determining the therapeutic potential of an Azonafide ADC. Key considerations include selecting the appropriate mouse model, defining study groups and dosing regimens, and establishing clear endpoints for efficacy and toxicity.
1. Mouse Model Selection
The choice of mouse model is fundamental to the success of the study. The most common models for ADC evaluation are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[9][10]
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously injecting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID or NSG mice).[11][12]
-
Advantages: High reproducibility, relatively low cost, and rapid tumor growth. They are ideal for initial efficacy screening and dose-finding studies.
-
Considerations: Cell lines may undergo genetic changes over time in culture and may not fully represent the heterogeneity of human tumors.[10]
-
-
Patient-Derived Xenograft (PDX) Models: These models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[13][14]
Recommendation: For initial studies, a CDX model using a cell line with confirmed high expression of the target antigen is recommended. Promising results can then be validated in a panel of PDX models that reflect the target patient population.
2. Study Groups and Dosing Strategy
A typical study design includes several groups to properly assess the ADC's activity and specificity.
| Group | Description | Purpose |
| 1 | Vehicle Control | To assess baseline tumor growth in the absence of any treatment. |
| 2 | Isotype Control ADC | An ADC with a non-targeting antibody conjugated to Azonafide. To evaluate non-specific, off-target toxicity of the payload. |
| 3 | Unconjugated Antibody | The "naked" monoclonal antibody without the Azonafide payload. To determine if the antibody itself has any anti-tumor effect. |
| 4-6 | Azonafide ADC (Low, Mid, High Dose) | To evaluate the dose-dependent efficacy and toxicity of the therapeutic ADC and determine the maximum tolerated dose (MTD). |
| 7 | Positive Control (Optional) | A standard-of-care chemotherapy agent for the selected cancer type. To benchmark the efficacy of the Azonafide ADC. |
Dosing Route and Schedule: ADCs are typically administered intravenously (IV) to ensure systemic circulation.[] A common schedule is a single dose or intermittent dosing (e.g., once weekly for 3-4 weeks) to balance efficacy with recovery from potential toxicity.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vivo efficacy study of an Azonafide ADC in a xenograft mouse model.
Protocol 1: Tumor Model Establishment (CDX)
-
Cell Culture: Culture the selected human cancer cell line (with confirmed target antigen expression) under standard conditions.
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[14]
-
Tumor Monitoring: Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation.
Protocol 2: Efficacy and Toxicity Monitoring
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the predefined treatment groups (n=8-10 mice per group).[14]
-
Dosing Administration: On Day 0, administer the respective treatments (Vehicle, Isotype ADC, Naked mAb, Azonafide ADC) via intravenous (tail vein) injection. Follow the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight Measurement: Monitor animal health by measuring body weight two to three times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, such as changes in posture, activity, or fur texture.
-
Endpoint Criteria: The study may be concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or based on ethical endpoints such as significant body weight loss or tumor ulceration.
Protocol 3: Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study.
-
% TGI = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% [14]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare tumor volumes between treatment and control groups. A p-value < 0.05 is typically considered statistically significant.
-
Toxicity Assessment: Plot the mean body weight change for each group over time. Significant and sustained body weight loss indicates toxicity. Note any other clinical signs of adverse effects.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Tumor Growth Inhibition (TGI) Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | 1850 ± 150 | - | - |
| Isotype Control ADC | 5 | 1790 ± 145 | 3.2% | >0.05 |
| Unconjugated mAb | 10 | 1650 ± 130 | 10.8% | >0.05 |
| Azonafide ADC | 1 | 950 ± 90 | 48.6% | <0.05 |
| Azonafide ADC | 3 | 420 ± 55 | 77.3% | <0.001 |
| Azonafide ADC | 5 | 150 ± 30 | 91.9% | <0.0001 |
Table 2: Toxicity and Body Weight Analysis
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths | Other Clinical Signs |
| Vehicle Control | - | < 2% | 0/10 | None Observed |
| Isotype Control ADC | 5 | < 3% | 0/10 | None Observed |
| Unconjugated mAb | 10 | < 2% | 0/10 | None Observed |
| Azonafide ADC | 1 | -4.5% | 0/10 | None Observed |
| Azonafide ADC | 3 | -8.2% | 0/10 | Mild lethargy post-dosing |
| Azonafide ADC | 5 | -16.5% | 1/10 | Significant lethargy, ruffled fur |
Visualizations
Diagrams created using Graphviz (DOT language) help to visualize complex processes and workflows.
Caption: Mechanism of action for an Azonafide ADC.
Caption: Workflow for an in vivo ADC efficacy study.
Caption: Logical relationship between ADC dose, efficacy, and toxicity.
References
- 1. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for the Purification of Mal-VC-PAB-ABAEP-Azonafide ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[1][][3] The ADC Mal-VC-PAB-ABAEP-Azonafide consists of a monoclonal antibody conjugated to the cytotoxic agent Azonafide (B1242303) via a maleimide-valine-citrulline-p-aminobenzylcarbamate (Mal-VC-PAB) linker.[4][5][6] Azonafide is a DNA intercalating agent and topoisomerase II inhibitor that induces apoptosis in cancer cells.[7][8][9]
The conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[3] Therefore, a robust purification strategy is critical to ensure the safety, efficacy, and homogeneity of the final ADC product.[3][10] These application notes provide detailed protocols for the purification of this compound ADCs using a multi-step chromatographic approach, including Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).
Mechanism of Action of Azonafide
Azonafide exerts its cytotoxic effect through a multi-faceted mechanism targeting DNA. As an intercalating agent, it inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with essential cellular processes such as transcription and replication.[7][8] Furthermore, Azonafide inhibits topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription.[9] By stabilizing the topoisomerase II-DNA cleavage complex, Azonafide leads to the accumulation of double-strand breaks in the DNA.[9] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[9]
Multi-Step Purification Workflow
A typical purification workflow for this compound ADCs involves a series of chromatographic steps designed to remove different types of impurities. Hydrophobic Interaction Chromatography (HIC) is often the primary capture and separation step to resolve ADC species with different DAR values.[][11][12] This is followed by Ion Exchange Chromatography (IEX) as a polishing step to remove aggregates and charge variants.[13][14][15] Finally, Size Exclusion Chromatography (SEC) is used for final aggregate removal and to exchange the ADC into the final formulation buffer.[10][16][17]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[18][19] The conjugation of the hydrophobic this compound drug-linker to the antibody increases its hydrophobicity, allowing for the separation of ADCs with different DAR values.[11][12]
Materials:
-
HIC Column: Phenyl or Butyl Sepharose High Performance
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Crude ADC sample
Protocol:
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M.[11]
-
Equilibration: Equilibrate the HIC column with 5 column volumes (CV) of 100% Mobile Phase A.
-
Loading: Load the prepared ADC sample onto the column.
-
Wash: Wash the column with 5 CV of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 CV.[11] Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and SEC-HPLC to determine the DAR and purity of each fraction.
-
Regeneration: Regenerate the column with 3 CV of 0.5 M NaOH, followed by 5 CV of Mobile Phase B.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[15] Cation exchange chromatography (CEX) is particularly effective at removing positively charged variants and aggregates from ADC preparations.[13][14][20]
Materials:
-
IEX Column: Strong cation exchange resin (e.g., SP Sepharose)
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.0
-
Mobile Phase B: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
HIC-purified ADC fractions
Protocol:
-
Sample Preparation: Pool the desired ADC fractions from the HIC step and buffer exchange into Mobile Phase A using tangential flow filtration (TFF) or dialysis.
-
Equilibration: Equilibrate the CEX column with 5 CV of Mobile Phase A.
-
Loading: Load the buffer-exchanged ADC sample onto the column.
-
Wash: Wash the column with 5 CV of Mobile Phase A.
-
Elution: Elute the ADC using a linear gradient from 0% to 50% Mobile Phase B over 20 CV. Collect fractions.
-
Analysis: Analyze the fractions for purity and aggregate content using SEC-HPLC.
-
Regeneration: Regenerate the column with 3 CV of Mobile Phase B, followed by re-equilibration with Mobile Phase A.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[17][21] It is an effective final polishing step to remove any remaining high molecular weight aggregates and for buffer exchange into the final formulation buffer.[10][16]
Materials:
-
SEC Column: Superdex 200 or similar
-
Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
IEX-purified ADC fractions
Protocol:
-
Sample Preparation: Pool the desired ADC fractions from the IEX step and concentrate if necessary.
-
Equilibration: Equilibrate the SEC column with at least 2 CV of the formulation buffer.
-
Loading: Load the concentrated ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the ADC with the formulation buffer at a constant flow rate. The ADC will typically elute as the main peak, with any aggregates eluting earlier.
-
Fraction Collection: Collect the main ADC peak.
-
Analysis: Confirm the purity and concentration of the final purified ADC.
Data Presentation
The following tables provide a representative summary of the expected outcomes from each purification step. Actual results may vary depending on the specific antibody, conjugation conditions, and scale of the purification.
Table 1: Hydrophobic Interaction Chromatography Performance
| Parameter | Crude Mixture | Pooled Fractions |
| Average DAR | 3.8 | 4.0 |
| Purity (by SEC-HPLC) | 85% | 95% |
| Aggregate Content | 10% | 5% |
| Recovery | - | ~80% |
Table 2: Ion Exchange Chromatography Performance
| Parameter | HIC Pool | IEX Pool |
| Purity (by SEC-HPLC) | 95% | >98% |
| Aggregate Content | 5% | <2% |
| Recovery | - | ~90% |
Table 3: Size Exclusion Chromatography Performance
| Parameter | IEX Pool | Final Purified ADC |
| Purity (by SEC-HPLC) | >98% | >99% |
| Aggregate Content | <2% | <1% |
| Recovery | - | >95% |
References
- 1. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Scientist.com [app.scientist.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. agilent.com [agilent.com]
- 17. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 18. researchgate.net [researchgate.net]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-VC-PAB-ABAEP-Azonafide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of Mal-VC-PAB-ABAEP-Azonafide, a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).
Product Information
Chemical Name: this compound
Structure: A potent cytotoxic agent, Azonafide (B1242303), linked to a maleimide-containing valine-citrulline (VC) peptide linker with a p-aminobenzyl (PAB) spacer.
Mechanism of Action: this compound is designed for targeted delivery to cancer cells. Following internalization of the ADC, the VC linker is cleaved by lysosomal enzymes, releasing the Azonafide payload.[1] Azonafide is a DNA intercalating agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[1][2]
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
2.1. Safety Precautions:
-
This compound is a potent cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling should be performed in a designated containment area, such as a chemical fume hood or a biological safety cabinet.
-
Avoid inhalation of powder and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
2.2. Storage Conditions:
Quantitative data for the storage of this compound are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term use. |
Solubility and Solution Preparation
3.1. Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL | May require sonication to fully dissolve. Use of hygroscopic DMSO can impact solubility. |
| DMF | Soluble | |
| Ethanol | Limited Solubility | |
| Water | Insoluble | |
| PBS | Insoluble |
3.2. Preparation of Stock Solutions:
A common solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of the compound (Molecular Weight: ~1150.28 g/mol ), add approximately 86.9 µL of DMSO.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Experimental Protocols
4.1. Quality Control and Characterization:
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for assessing the purity and characterization of this compound and the resulting ADC.
4.1.1. HPLC-MS Analysis of this compound:
| Parameter | Specification |
| Column | C4 or C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm and Mass Spectrometry |
4.2. Antibody-Drug Conjugation Protocol:
This protocol describes a general method for conjugating this compound to an antibody via cysteine residues.
Experimental Workflow for ADC Conjugation:
Caption: Workflow for the conjugation of this compound to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
This compound dissolved in DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL. b. Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess reducing agent by buffer exchange using a desalting column.
-
Conjugation: a. Immediately after reduction, add the this compound solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody. b. Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
Quenching: a. Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups. b. Incubate for 20-30 minutes.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) and purity of the ADC using HPLC-MS as described in section 4.1.1.
4.3. In Vitro Cytotoxicity Assay:
The following protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC using a tetrazolium-based assay (e.g., MTT or XTT).[3][4][5]
Experimental Workflow for In Vitro Cytotoxicity Assay:
Caption: General workflow for an in vitro cytotoxicity assay.
Materials:
-
Target cancer cell line (expressing the antigen for the ADC)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC of interest
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the target cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium containing no ADC (vehicle control). c. Incubate the plate for 72-120 hours.
-
MTT/XTT Assay: a. Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting software.
4.4. In Vivo Efficacy Studies:
Animal models are essential for evaluating the in vivo anti-tumor efficacy of an ADC. Xenograft models using human cancer cell lines in immunocompromised mice are commonly employed.[6]
Commonly Used In Vivo Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID).
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are implanted into immunocompromised mice, which may better reflect the heterogeneity of human tumors.
General Protocol for a Subcutaneous Xenograft Model:
-
Tumor Implantation: a. Inject 1-10 million cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: a. Administer the ADC, vehicle control, and any other control articles (e.g., unconjugated antibody) via a suitable route (e.g., intravenous injection). b. Dosing schedules can vary (e.g., single dose, multiple doses).
-
Monitoring and Endpoints: a. Measure tumor volume and body weight 2-3 times per week. b. The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival or measurement of specific biomarkers. c. Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.
Mechanism of Action: Azonafide-Induced DNA Damage Pathway
Azonafide, the cytotoxic payload of this compound, exerts its anti-cancer effect by intercalating into DNA, leading to DNA damage and the activation of the DNA Damage Response (DDR) pathway. This ultimately results in cell cycle arrest and apoptosis.[1]
Signaling Pathway of Azonafide-Induced Cell Death:
Caption: Azonafide-induced DNA damage response and apoptosis pathway.
References
- 1. Buy this compound [smolecule.com]
- 2. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. probiocdmo.com [probiocdmo.com]
Application Notes and Protocols: A Step-by-Step Guide to Setting Up a Bystander Effect Assay for Azonafide ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is not only determined by its direct killing of antigen-positive cancer cells but can be significantly enhanced by a phenomenon known as the "bystander effect." This effect occurs when the cytotoxic payload, released from the targeted cancer cell, diffuses into the tumor microenvironment and eradicates neighboring antigen-negative tumor cells. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.
Azonafide (B1242303), a DNA intercalator and topoisomerase II inhibitor, is a potent cytotoxic payload being developed for use in ADCs. Its mechanism of action, which involves causing DNA double-strand breaks and inducing apoptosis, makes it a compelling candidate for cancer therapy.[1][2] This application note provides a detailed, step-by-step guide for setting up and performing in vitro bystander effect assays for Azonafide-based ADCs. Two primary methodologies are described: the co-culture assay and the conditioned medium transfer assay.
Principle of the Bystander Effect with Azonafide ADCs
The bystander effect of an Azonafide ADC is contingent on the release of the Azonafide payload from the antigen-positive target cell and its subsequent diffusion into and cytotoxic effect on adjacent antigen-negative cells. This process is dependent on several factors, including the physicochemical properties of the released Azonafide payload, most notably its ability to traverse cell membranes. As a DNA intercalating agent, Azonafide possesses a polycyclic aromatic structure which may facilitate membrane permeability.[1][3]
The proposed mechanism of action for an Azonafide ADC is as follows:
-
The ADC binds to a specific antigen on the surface of a target cancer cell (antigen-positive).
-
The ADC-antigen complex is internalized, typically via endocytosis.
-
Within the lysosome, the linker connecting the antibody to the Azonafide payload is cleaved, releasing the active payload.
-
The released Azonafide, if membrane-permeable, can then diffuse out of the target cell and into the surrounding microenvironment.
-
Neighboring antigen-negative cells can take up the diffused Azonafide, leading to DNA damage and apoptosis.
Experimental Design and Protocols
To quantitatively assess the bystander effect of an Azonafide ADC, two primary in vitro assays are recommended. For the purpose of this protocol, we will use a hypothetical anti-HER2 antibody conjugated to Azonafide. Consequently, we will use a HER2-positive cell line as the target (antigen-positive) and a HER2-negative cell line as the bystander (antigen-negative).[4][5]
Cell Line Selection
-
Antigen-Positive (Ag+) Cell Line: A cell line with high expression of the target antigen. For our hypothetical anti-HER2 Azonafide ADC, a suitable cell line would be SK-BR-3 or BT-474 (human breast carcinoma, HER2-positive).
-
Antigen-Negative (Ag-) Cell Line: A cell line with no or very low expression of the target antigen, but known to be sensitive to the Azonafide payload. For our example, MCF-7 or MDA-MB-231 (human breast carcinoma, HER2-negative) would be appropriate choices.[6]
-
Fluorescent Labeling: To distinguish between the two cell populations in the co-culture assay, it is highly recommended to use cell lines stably expressing different fluorescent proteins (e.g., Ag+ cells expressing mCherry and Ag- cells expressing GFP).
Protocol 1: Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of the Azonafide ADC on the antigen-negative bystander cells when cultured together with antigen-positive target cells.
Materials
-
Antigen-positive (Ag+) cells (e.g., SK-BR-3)
-
Antigen-negative (Ag-) cells expressing a fluorescent protein (e.g., MCF-7-GFP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Azonafide ADC
-
Isotype control ADC (an ADC with the same payload and linker but with an antibody that does not recognize an antigen on the target cells)
-
96-well black, clear-bottom microplates
-
Cell counting solution (e.g., Trypan Blue)
-
High-content imaging system or fluorescence microscope
-
Cell viability reagent (e.g., CellTiter-Glo®)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the Ag+ and Ag- cells separately.
-
Seed the cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1 of Ag+:Ag- cells). A typical total cell density is 5,000-10,000 cells per well.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
Allow the cells to adhere by incubating overnight at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Azonafide ADC in complete culture medium. Based on preclinical data for Azonafide derivatives, a starting concentration range of 0.1 nM to 1 µM is recommended, but this should be optimized.[7]
-
As controls, include wells with vehicle (culture medium), the isotype control ADC, and the free Azonafide payload.
-
Carefully remove the medium from the wells and add the ADC dilutions and controls.
-
Incubate the plate for a period of 72 to 96 hours. The incubation time may need to be optimized.[8]
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, wash the cells with PBS.
-
Acquire images of each well using a high-content imaging system or a fluorescence microscope. Capture both brightfield and fluorescence channels (e.g., GFP for the bystander cells).
-
Use image analysis software to count the number of viable GFP-positive (bystander) cells in each well.
-
Normalize the number of viable bystander cells in the ADC-treated co-culture wells to the number in the vehicle-treated co-culture wells.
-
Plot the percentage of bystander cell viability against the Azonafide ADC concentration. A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent (the released Azonafide payload).
Materials
-
All materials from Protocol 1
-
T-75 flasks or 6-well plates for generating conditioned medium
-
Centrifuge
-
0.22 µm sterile syringe filters
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Conditioned Medium:
-
Seed the Ag+ (donor) cells in a T-75 flask or 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the Azonafide ADC (determined from a standard cytotoxicity assay on the Ag+ cells alone) for 48-72 hours. Include a vehicle-treated control.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- (recipient) cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from the ADC-treated and vehicle-treated donor cells.
-
Incubate the recipient cells for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the recipient cells using a standard cell viability assay (e.g., CellTiter-Glo® or MTT).
-
Compare the viability of bystander cells treated with conditioned medium from ADC-treated donor cells to those treated with medium from vehicle-treated donor cells. A significant reduction in viability suggests that the bystander effect is mediated by a secreted factor.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical Results from Co-Culture Bystander Effect Assay
| Azonafide ADC Conc. (nM) | % Viability of Ag- Cells (Monoculture) | % Viability of Ag- Cells (Co-culture with Ag+ Cells) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 85 |
| 1 | 95 | 60 |
| 10 | 92 | 35 |
| 100 | 88 | 15 |
| 1000 | 80 | 10 |
Table 2: Hypothetical Results from Conditioned Medium Transfer Assay
| Conditioned Medium Source | % Viability of Ag- Cells |
| From Vehicle-Treated Ag+ Cells | 100 |
| From ADC-Treated Ag+ Cells | 45 |
Signaling Pathway of Azonafide-Induced Apoptosis
Azonafide is a topoisomerase II inhibitor that intercalates into DNA, leading to the stabilization of the topoisomerase II-DNA cleavage complex.[5][9] This results in the accumulation of DNA double-strand breaks, which triggers a DNA damage response (DDR) and ultimately leads to apoptosis.
Conclusion
The co-culture and conditioned medium transfer assays are robust methods for evaluating the bystander effect of Azonafide ADCs in vitro. These assays provide critical insights into the potential of an Azonafide ADC to overcome tumor heterogeneity, a significant challenge in cancer therapy. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers to effectively set up and execute these assays, enabling the thorough characterization of novel Azonafide-based ADCs.
References
- 1. Mechanisms of selectivity of intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. What's the Difference Between HER2-Negative and HER2-Positive Breast Cancer? [webmd.com]
- 5. HER2 | Breast Cancer Now [breastcancernow.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to prevent aggregation of Mal-VC-PAB-ABAEP-Azonafide ADCs
Technical Support Center: Mal-VC-PAB-ABAEP-Azonafide ADCs
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting strategies, and frequently asked questions (FAQs) to prevent and mitigate aggregation of this compound Antibody-Drug Conjugates (ADCs).
Disclaimer: this compound is a specific agent-linker conjugate available for ADC development.[1][2] However, public domain data on the aggregation behavior of ADCs constructed with this specific molecule is limited. The guidance provided herein is based on established principles of ADC stability, particularly concerning constructs with hydrophobic payloads and cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order species, ranging from soluble dimers to large, insoluble precipitates.[3][4] This is a critical quality attribute to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[3][5] Specifically, aggregates can reduce the therapeutic efficacy, alter pharmacokinetics, and potentially elicit an immunogenic response in patients.[6][7] Aggregated ADCs may also exhibit increased off-target toxicity by accumulating in organs like the liver and kidneys.[6]
Q2: What are the primary causes of aggregation for an ADC like this compound?
A2: Aggregation is a multifaceted issue stemming from the inherent properties of the ADC components and external stress factors.[3][8] Key causes include:
-
Component Properties: The conjugation of hydrophobic linkers and payloads, such as Azonafide, onto the antibody surface increases the overall hydrophobicity of the ADC.[8][] This heightened hydrophobicity can promote self-association as the ADC molecules orient to minimize the exposure of these hydrophobic patches to the aqueous environment.[3][8]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with an increased propensity for aggregation, as it further amplifies the surface hydrophobicity of the antibody.[3][10]
-
Environmental Stress: Factors such as unfavorable pH, temperature fluctuations (including freeze-thaw cycles), high ionic strength, and mechanical stress (e.g., agitation or pumping) can destabilize the ADC's structure, leading to unfolding and aggregation.[4]
-
Formulation and Buffer Conditions: The choice of buffer, its pH, and the absence of stabilizing excipients can significantly influence ADC stability.[8] Solvents used to dissolve the hydrophobic payload-linker during the conjugation process can also disrupt the antibody's structure and induce aggregation.[3][8]
Q3: How does the Mal-VC-PAB linker system contribute to aggregation?
A3: The Maleimide-Valine-Citrulline-p-aminobenzyl (Mal-VC-PAB) linker system is widely used in ADCs. While effective for drug release, its components can influence stability. The maleimide (B117702) group reacts with cysteine residues on the antibody. The VC-PAB portion, while generally stable, contributes to the overall hydrophobicity of the linker-payload complex attached to the antibody surface, which is a primary driver of aggregation.[8]
Q4: What is the role of the Azonafide payload in aggregation?
A4: Azonafide is a cytotoxic agent. Like many potent cytotoxic payloads used in ADCs, it is a hydrophobic small molecule.[] Attaching multiple Azonafide molecules to an antibody significantly increases the ADC's surface hydrophobicity, creating "hot spots" that can lead to intermolecular interactions and subsequent aggregation.[8] The specific contribution of the "ABAEP" component is not publicly characterized, but it is part of the overall linker-payload that modifies the antibody surface.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am observing precipitation or visible particles in my ADC solution after conjugation and purification.
-
Possible Cause: This indicates significant aggregation, likely due to high hydrophobicity from a high DAR, suboptimal buffer conditions during conjugation, or post-purification formulation issues.
-
Troubleshooting Steps:
-
Review Your DAR: Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) to confirm the average DAR and the distribution of drug-loaded species.[11] ADCs with a very high DAR (e.g., >6) are often prone to rapid aggregation and clearance.[12][13]
-
Optimize Conjugation: The most effective way to prevent aggregation is to keep antibodies physically separated during conjugation.[3] This can be achieved by immobilizing the antibody on a solid-phase support (e.g., an affinity resin) during the conjugation step.[8]
-
Assess Formulation Buffer: Ensure the final formulation buffer has a pH that avoids the antibody's isoelectric point (pI), where it has the least solubility.[8] The buffer should contain stabilizing excipients.
-
Filter the Product: While not a preventive measure, aggregates and precipitates must be removed, typically via size exclusion chromatography (SEC) or filtration.[8] Note that this will reduce your overall yield.
-
Issue 2: My ADC appears clear, but SEC-HPLC analysis shows a high molecular weight (HMW) peak.
-
Possible Cause: You are observing soluble aggregates (e.g., dimers, trimers). This is an early sign of instability that can lead to larger, insoluble aggregates over time.
-
Troubleshooting Steps:
-
Formulation Optimization with Excipients: The addition of specific excipients to your formulation buffer is a primary strategy to enhance stability.[]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are highly effective at preventing aggregation.[3] They work by competitively binding to hydrophobic interfaces and shielding hydrophobic patches on the ADC surface, thus preventing self-association.[14] Typical concentrations range from 0.01% to 0.1%.[14]
-
Sugars/Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222) are excellent stabilizers that reduce hydrophobic interactions.
-
Amino Acids: Arginine and histidine can decrease protein-protein interactions.[14] Histidine is also a common buffering agent for monoclonal antibody formulations.
-
-
Control Temperature and Handling: Minimize exposure to thermal stress. If freeze-thaw cycles are necessary, ensure they are performed with controlled rates and in the presence of cryoprotectants like sucrose. Avoid vigorous shaking or stirring that can cause mechanical stress.
-
Issue 3: Aggregation increases significantly during storage, reducing the shelf-life of my ADC.
-
Possible Cause: The long-term stability of the formulation is insufficient. This could be due to slow conformational changes, chemical degradation, or suboptimal storage conditions.
-
Troubleshooting Steps:
-
Conduct a Formulation Screen: Systematically evaluate the effect of different excipients, pH levels, and buffer systems on the long-term stability of your ADC. Use accelerated stability studies (e.g., at elevated temperatures) to predict long-term behavior.
-
Consider Lyophilization: Freeze-drying the ADC into a powder can significantly improve long-term stability by removing water, which mediates many degradation pathways.[3] The lyophilized powder is then reconstituted before use. The lyophilization formulation should include lyoprotectants like trehalose or mannitol.[3]
-
Optimize Storage Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light if any components are light-sensitive.
-
Data Presentation: Impact of Formulation on Aggregation
The following tables present hypothetical, yet representative, data on how formulation choices can impact the aggregation of a Mal-VC-PAB-Azonafide type ADC.
Table 1: Effect of Excipients on Aggregation After 1 Month at 4°C
| Formulation Buffer (pH 6.0) | ADC Concentration (mg/mL) | % Monomer (by SEC) | % HMW Aggregates (by SEC) |
| 20 mM Histidine, 150 mM NaCl | 5 | 95.2% | 4.8% |
| 20 mM Histidine, 150 mM NaCl, 5% Sucrose | 5 | 97.5% | 2.5% |
| 20 mM Histidine, 150 mM NaCl, 0.02% Polysorbate 80 | 5 | 98.8% | 1.2% |
| 20 mM Histidine, 150 mM NaCl, 5% Sucrose, 0.02% Polysorbate 80 | 5 | 99.5% | 0.5% |
This table illustrates that a combination of a sugar (sucrose) and a surfactant (Polysorbate 80) provides superior protection against aggregation compared to either excipient alone.
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation
| Average DAR | ADC Concentration (mg/mL) | Formulation Buffer | % HMW Aggregates (Forced Degradation at 40°C for 7 days) |
| 2 | 2 | Histidine/Sucrose/PS80 | 1.8% |
| 4 | 2 | Histidine/Sucrose/PS80 | 4.5% |
| 6 | 2 | Histidine/Sucrose/PS80 | 9.7% |
| 8 | 2 | Histidine/Sucrose/PS80 | 18.2% |
This table demonstrates a clear correlation between a higher average DAR and an increased propensity for aggregation under thermal stress.[3]
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC is the industry-standard method for quantifying ADC aggregates based on their hydrodynamic volume.[3][13]
-
Objective: To separate and quantify monomer, dimer, and higher molecular weight (HMW) species.
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 (or other suitable non-denaturing buffer)
-
ADC sample
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Monitor the eluate at 280 nm.
-
Identify peaks based on their retention time. HMW species will elute first, followed by the monomer, and then any low molecular weight fragments.
-
Integrate the peak areas to calculate the relative percentage of each species. The % monomer is a key indicator of ADC quality.
-
Protocol 2: Analysis of Aggregation State by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PdI) of the ADC solution, providing an indication of its aggregation state.
-
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample, filtered through a 0.22 µm filter to remove dust.
-
-
Methodology:
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Transfer the filtered ADC sample (typically at 1-2 mg/mL) into the cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution. The primary peak should correspond to the ADC monomer. The presence of peaks at larger sizes indicates aggregation.
-
Record the average hydrodynamic radius and the PdI. A low PdI (<0.2) indicates a monodisperse sample, while a higher PdI suggests the presence of multiple species or aggregates.
-
Visualizations
Caption: Factors contributing to ADC aggregation.
Caption: Workflow for troubleshooting ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 5. techbullion.com [techbullion.com]
- 6. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 7. scispace.com [scispace.com]
- 8. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Optimizing Linker Cleavage Conditions for In Vitro Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing linker cleavage conditions for their in vitro assays. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete linker cleavage in in vitro assays?
Incomplete linker cleavage can arise from several factors, including suboptimal reaction conditions, reagent degradation, or issues related to the specific linker chemistry. Key areas to investigate include insufficient reaction time, incorrect temperature, inappropriate enzyme or chemical concentrations, and the presence of interfering substances in the assay medium. For peptide synthesis, incomplete cleavage can also be due to peptide aggregation on the resin or steric hindrance from the peptide sequence itself, impeding access of the cleavage cocktail.[1]
Q2: How can I confirm that incomplete cleavage is occurring in my assay?
To confirm incomplete cleavage, it is recommended to perform a small-scale analytical test.[1] After the cleavage reaction, analyze the supernatant using HPLC to quantify the amount of released product.[1] You can also attempt to re-cleave the solid support or starting material with a stronger cleavage condition to see if additional product is released.[1] For solid-phase synthesis, collecting and analyzing wash solutions by LC-MS can help detect prematurely cleaved peptides.[2]
Q3: What are the main types of cleavable linkers and their typical cleavage conditions?
There are several types of cleavable linkers, each responsive to a specific trigger. The main categories include:
-
Enzyme-Labile Linkers: These are cleaved by specific enzymes that are often overexpressed in target tissues, such as cathepsins or β-glucuronidase.[][4]
-
pH-Sensitive Linkers: These linkers are designed to be stable at physiological pH (~7.4) but cleave in acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.5).[5][][7] Common examples include hydrazones and acetals.[5][8]
-
Photo-Cleavable Linkers: These linkers are cleaved upon exposure to UV or visible light at a specific wavelength.[9] This method offers a mild and orthogonal approach to cleavage.[2][9]
-
Redox-Sensitive Linkers: Disulfide linkers are a common example, which are cleaved in the presence of reducing agents like glutathione, found at higher concentrations inside cells compared to the bloodstream.[8][10]
Troubleshooting Guides by Linker Type
Enzyme-Labile Linkers
Problem: Low or no cleavage of an enzyme-labile linker.
This is a common issue that can often be resolved by systematically evaluating the components of your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzyme-labile linker cleavage.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme is active. Some enzymes, like Cathepsin B, may require an activation step, such as pre-incubation with DTT.[11] Use a fresh batch of enzyme if degradation is suspected. |
| Suboptimal Enzyme Concentration | Perform a concentration titration to determine the optimal enzyme concentration for your specific substrate and assay conditions. |
| Incorrect Assay Buffer | Verify that the buffer composition (pH, salts, co-factors) is optimal for the specific enzyme. For example, Cathepsin B assays often use a sodium acetate (B1210297) buffer at pH 5.5 with DTT and EDTA.[11] |
| Inappropriate Incubation Conditions | Optimize the incubation time and temperature. Run a time-course experiment to identify the ideal incubation period. Most enzymatic reactions are performed at 37°C.[11] |
| Substrate Issues | Confirm the purity and integrity of your substrate. Steric hindrance from the conjugated molecule could also prevent enzyme access. |
pH-Sensitive Linkers
Problem: Premature cleavage or incomplete cleavage of a pH-sensitive linker.
Achieving the right balance between stability at physiological pH and rapid cleavage in acidic environments is crucial for pH-sensitive linkers.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. benchchem.com [benchchem.com]
Strategies to reduce off-target toxicity of Azonafide payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azonafide payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Azonafide payload?
A1: Azonafide is a DNA intercalator and topoisomerase II inhibitor.[1] As an ADC payload, it is designed to be delivered specifically to cancer cells via a monoclonal antibody. Once internalized, the Azonafide payload is released and exerts its cytotoxic effect. It intercalates into DNA, disrupting its structure, and inhibits topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This leads to the formation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][3]
Q2: What are the primary strategies to reduce the off-target toxicity of Azonafide payloads?
A2: The principal strategy to mitigate off-target toxicity is the use of an antibody-drug conjugate (ADC) platform. This involves conjugating Azonafide to a monoclonal antibody that specifically targets antigens highly expressed on tumor cells.[4] This targeted delivery minimizes exposure of healthy tissues to the cytotoxic payload. Further refinements to reduce off-target toxicity include:
-
Linker Optimization: The choice of linker connecting the antibody to the Azonafide payload is critical. Linker stability in systemic circulation prevents premature release of the payload, which is a major cause of off-target toxicity.[5][6][7][8]
-
Drug-to-Antibody Ratio (DAR) Optimization: The number of payload molecules per antibody (DAR) influences both the efficacy and toxicity of the ADC. A lower DAR may reduce off-target toxicity.[9][10]
-
Antibody Engineering: Modifying the antibody to enhance its specificity for tumor antigens and reduce binding to healthy tissues can further minimize off-target effects.
Q3: How does the choice of linker (cleavable vs. non-cleavable) impact the off-target toxicity of an Azonafide ADC?
A3: The choice between a cleavable and non-cleavable linker significantly impacts the ADC's mechanism of action and toxicity profile.
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment (e.g., low pH, high glutathione (B108866) levels, or presence of specific enzymes).[6] While this can lead to a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells, it can also increase the risk of off-target toxicity if the linker is not sufficiently stable in circulation.[5][11]
-
Non-Cleavable Linkers: These linkers release the payload only after the ADC is internalized and the antibody is degraded within the lysosome of the target cell.[7] This generally results in higher plasma stability and reduced off-target toxicity.[5][7][8] However, the bystander effect is often diminished.[5]
Troubleshooting Guides
Problem 1: High off-target toxicity observed in vitro despite using an ADC approach.
-
Possible Cause 1: Premature Payload Release.
-
Troubleshooting Step: Evaluate the stability of the linker in the cell culture medium. An unstable linker can lead to the release of free Azonafide, causing toxicity to all cells.
-
Experiment: Conduct a linker stability assay by incubating the ADC in the culture medium for the duration of the cytotoxicity assay. At various time points, measure the amount of free Azonafide in the medium using techniques like LC-MS.
-
-
Possible Cause 2: Non-specific uptake of the ADC.
-
Troubleshooting Step: Determine if the ADC is being taken up by antigen-negative cells.
-
Experiment: Perform a cytotoxicity assay comparing an antigen-positive cell line with an antigen-negative cell line. If significant toxicity is observed in the antigen-negative line, it suggests non-specific uptake. This could be mediated by Fc receptors on the cells. Consider using an isotype control ADC to investigate this.
-
-
Possible Cause 3: High Drug-to-Antibody Ratio (DAR).
-
Troubleshooting Step: A high DAR can sometimes lead to increased non-specific toxicity.
-
Experiment: If possible, compare ADCs with different DARs to assess the impact on off-target toxicity. A lower DAR may provide a better therapeutic window.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variability in cell seeding density.
-
Troubleshooting Step: Ensure consistent cell seeding across all wells of the microplate. Cell number can significantly impact the results of viability assays.
-
Protocol: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause 2: Inaccurate determination of ADC concentration.
-
Troubleshooting Step: Verify the concentration and integrity of your ADC stock.
-
Protocol: Use a validated method, such as UV-Vis spectroscopy or ELISA, to accurately determine the ADC concentration.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the microplate for experimental samples, as they are more susceptible to evaporation.
-
Protocol: Fill the outer wells with sterile PBS or media to create a humidified barrier.
-
Data Presentation
Table 1: Comparison of Linker Technologies for DNA Intercalating Payloads
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Potential for Off-Target Toxicity |
| Cleavable (e.g., Hydrazone, Disulfide) | pH-sensitive, Redox-sensitive, Enzyme-sensitive | Lower to Moderate | High | Higher |
| Non-cleavable (e.g., Thioether) | Lysosomal degradation of the antibody | High | Low to Moderate | Lower |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Level | Efficacy | Off-Target Toxicity | Pharmacokinetics |
| Low (e.g., 2) | May be lower | Generally lower | More favorable, longer half-life |
| High (e.g., 8) | Potentially higher | Can be significantly higher | Less favorable, faster clearance |
Note: The optimal DAR is payload and target-dependent and must be determined empirically.[9][10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of an Azonafide ADC.
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Azonafide ADC, a non-binding isotype control ADC, and free Azonafide payload in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the mechanism of action of Azonafide (typically 72-96 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Azonafide ADC Mechanism of Action.
Caption: General Experimental Workflow for Azonafide ADC Evaluation.
Caption: Troubleshooting Logic for High Off-Target Toxicity.
References
- 1. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. biotechinformers.com [biotechinformers.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 9. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to address premature payload release from VC-PAB linkers
Welcome to the technical support center for Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PAB) linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address premature payload release and other common challenges encountered during the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release from a VC-PAB linker?
A1: The VC-PAB linker is designed for conditional and efficient release of the cytotoxic payload within the target cancer cell. The primary mechanism involves the enzymatic cleavage of the valine-citrulline dipeptide by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment. Following this cleavage, the p-aminobenzyloxycarbonyl (PABC) spacer undergoes a rapid, spontaneous self-immolation process through a 1,4- or 1,6-elimination reaction. This cascade releases the unmodified, active payload inside the target cell.[1][2][3][4][5]
Q2: What are the primary causes of premature payload release from VC-PAB linkers in preclinical and clinical settings?
A2: Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The main causes include:
-
Enzymatic cleavage in plasma: In rodent models, particularly mice, the VC-PAB linker is susceptible to cleavage by a specific carboxylesterase, Ces1c, which is present in plasma. This leads to a shorter half-life of the intact ADC in these preclinical models compared to humans.[6]
-
Cleavage by other proteases: Besides Cathepsin B, other proteases such as human neutrophil elastase can also cleave the VC dipeptide, potentially leading to off-target payload release.[6][7]
-
Linker instability: The chemical stability of the linker itself can be a factor, influenced by the surrounding chemical environment and conjugation site on the antibody.[8]
Q3: How does the hydrophobicity of the VC-PAB linker and payload impact the ADC?
A3: The inherent hydrophobicity of the VC-PAB linker, often compounded by a hydrophobic payload, can lead to several challenges. Increased surface hydrophobicity of the ADC can promote aggregation, especially at higher drug-to-antibody ratios (DARs).[9] Aggregation can negatively affect the ADC's pharmacokinetics, biodistribution, and manufacturing feasibility.[9]
Q4: What are common analytical techniques to assess VC-PAB linker stability?
A4: A comprehensive assessment of linker stability is crucial throughout ADC development. Key analytical techniques include:
-
In vitro Plasma Stability Assays: Incubating the ADC in plasma from different species (e.g., mouse, rat, monkey, human) and monitoring the release of free payload or the decrease in average DAR over time.[10][11][12][13][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to detect and quantify the intact ADC, free payload, and different drug-loaded species.[14]
-
Hydrophobic Interaction Chromatography (HIC): A powerful method to determine the DAR and monitor changes in the distribution of different drug-loaded species over time, which can indicate payload loss.[16][17][18][19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the total antibody and the antibody-conjugated drug concentrations.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered with VC-PAB linked ADCs.
Issue 1: Premature Payload Release Observed in Mouse Models
-
Possible Cause: Cleavage of the VC-PAB linker by mouse carboxylesterase 1c (Ces1c).
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your VC-PAB ADC to a control ADC with a linker known to be stable in mouse plasma (e.g., a non-cleavable linker or a modified VC linker).
-
-
Linker Modification:
-
Consider introducing hydrophilic modifications to the linker, such as adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker. This has been shown to increase stability in mouse plasma while maintaining susceptibility to Cathepsin B cleavage.[6][7]
-
Explore alternative linker chemistries that are not substrates for Ces1c.[6]
-
-
In Vivo Model Selection:
-
If feasible, use Ces1c knockout mouse models for in vivo studies to confirm that premature release is mitigated.
-
-
Issue 2: High Levels of ADC Aggregation
-
Possible Cause: Increased surface hydrophobicity due to the linker and payload, especially at high DARs.
-
Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
Optimize conjugation conditions (e.g., pH, temperature, reaction time) to minimize structural disruption of the antibody.
-
-
Modify the Linker:
-
Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to reduce overall hydrophobicity.[11]
-
-
Control Drug-to-Antibody Ratio (DAR):
-
Carefully control the stoichiometry of the conjugation reaction to achieve a lower, more homogeneous DAR.
-
Use purification techniques like HIC to isolate ADC species with a specific DAR.[19]
-
-
Formulation Optimization:
-
Screen different formulation buffers and excipients to identify conditions that minimize aggregation during storage.
-
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Possible Cause: Variability in the conjugation reaction or inaccurate DAR measurement.
-
Troubleshooting Steps:
-
Optimize Conjugation Reaction:
-
Ensure precise control over reaction parameters such as temperature, pH, and reagent concentrations.
-
Thoroughly characterize all starting materials.
-
-
Refine Purification Strategy:
-
Employ robust purification methods like HIC to separate different DAR species and obtain a more homogeneous product.[19]
-
-
Validate DAR Measurement Method:
-
Use a validated and well-characterized method for DAR determination, such as HIC or RP-HPLC.
-
Ensure proper peak integration and calculation of the weighted average DAR.
-
-
Quantitative Data Summary
The stability of VC-PAB linkers can be significantly improved through chemical modifications. The following tables summarize the plasma stability of different linker designs.
Table 1: Comparison of VC-PAB and Modified Linker Stability in Mouse Plasma
| Linker Type | Modification | Incubation Time | % Intact ADC Remaining | Reference |
| VC-PAB | Standard | 4.5 days | Varies by conjugation site, can be low | [10] |
| EVC-PAB | Glutamic acid addition | 4 days | >95% | [6][7] |
| Exo-EVC-PAB | Exo-linker design with Glu | 4 days | >95% | [6][7] |
Table 2: Comparison of Different Cleavable Linker Stabilities in Human Plasma
| Linker Class | Example | Incubation Time | % Payload Release | Reference |
| Peptide | Val-Cit | 72 hours | <10% | [20] |
| Hydrazone | - | 72 hours | Can be variable, pH-dependent | [20] |
| Disulfide | - | 72 hours | Variable, depends on steric hindrance | [20] |
| β-glucuronide | - | 72 hours | Generally stable | [20] |
Key Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by monitoring the change in average DAR or the release of free payload over time.
Materials:
-
ADC of interest
-
Control ADC (with a stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated with EDTA or heparin
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile)
-
LC-MS system for analysis
-
HIC system for DAR analysis
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 100-200 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), withdraw aliquots from each sample.
-
-
Sample Processing for Free Payload Analysis:
-
To each aliquot, add 3 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS analysis of the released payload.
-
-
Sample Processing for DAR Analysis:
-
Aliquots for DAR analysis can be frozen at -80°C until the end of the time course.
-
Thaw samples and analyze directly by HIC, or after an immuno-capture step to isolate the ADC.
-
-
Data Analysis:
-
For free payload analysis, quantify the concentration of the released payload at each time point using a standard curve.
-
For DAR analysis, determine the average DAR at each time point using HIC. A decrease in the average DAR over time indicates payload loss.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Optional: Organic modifier (e.g., isopropanol) in Mobile Phase B for highly hydrophobic ADCs
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area of each species / Total Peak Area) * DAR of each species]
-
-
Visualizations
Caption: Mechanism of intended and premature payload release from a VC-PAB linked ADC.
Caption: A decision tree for troubleshooting premature payload release from VC-PAB linkers.
References
- 1. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Antibody-Drug Conjugates (ADCs) during storage and handling. It offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What are the optimal storage temperatures for ADCs?
A1: The ideal storage temperature for ADCs is highly dependent on the specific formulation. However, a general guideline is to store liquid formulations at 2-8°C for short-term storage and frozen at -20°C to -80°C for long-term storage to maintain their stability and efficacy.[1] It is crucial to prevent temperature fluctuations during storage and transportation, as this can damage the ADC and affect its potency.[1] For lyophilized ADCs, storage at 2-8°C is common, and they can often be shipped at ambient temperatures for short durations.[2][3] Always refer to the manufacturer's specific recommendations for your ADC.
Q2: How can I prevent aggregation of my ADC during storage?
A2: ADC aggregation is a common issue, often driven by the hydrophobic nature of the payload.[4] Several strategies can be employed to prevent aggregation:
-
Formulation Optimization: Utilize stabilizing excipients in the formulation buffer. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20, polysorbate 80) can help mitigate hydrophobic interactions and prevent aggregation.
-
pH Control: Maintaining an optimal pH is critical. The pH of the solution can affect the net charge on the ADC, and adjusting it can enhance electrostatic repulsion to prevent aggregation.[5]
-
Controlled Freeze-Thaw: Avoid repeated freeze-thaw cycles, as they can induce stress and lead to aggregation.[2] If freezing is necessary, flash-freezing in a buffer containing cryoprotectants is recommended.
-
Linker and Payload Modification: The hydrophobicity of the linker and payload can significantly influence aggregation.[4][6] Using more hydrophilic linkers or payloads can reduce the propensity for aggregation.[6]
Q3: What are the visual and analytical signs of ADC degradation?
A3: ADC degradation can manifest in several ways:
-
Visual Signs: The most apparent signs are the appearance of precipitation or cloudiness in the ADC solution.
-
Analytical Indicators: Several analytical techniques can detect degradation:
-
Size Exclusion Chromatography (SEC-HPLC): An increase in high molecular weight species indicates aggregation.[7]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to evaluate the stability of the payload and its release profile.[7]
-
Hydrophobic Interaction Chromatography (HIC): Useful for determining the drug-to-antibody ratio (DAR). A change in the DAR profile can indicate drug deconjugation.[7]
-
Mass Spectrometry (MS): Can directly measure the loss of the payload from the antibody.[8]
-
Q4: What is the proper procedure for thawing and handling frozen ADC solutions?
A4: Proper thawing is critical to prevent aggregation and maintain ADC integrity. It is recommended to thaw frozen ADC solutions rapidly in a water bath at room temperature (e.g., 25°C) until just thawed. Avoid slow thawing at 2-8°C, as this can promote aggregation. Once thawed, gently mix the solution by inversion; do not vortex or shake vigorously. Aliquoting the ADC into single-use volumes before the initial freezing can help avoid repeated freeze-thaw cycles.
Q5: What are the recommended buffer conditions for storing ADCs?
A5: The optimal buffer system depends on the specific ADC. However, buffers with a slightly acidic pH, such as citrate (B86180) or acetate (B1210297) buffers (pH 6.0-6.5), are often preferred as they can enhance the stability of certain payloads, like SN38, by favoring the active lactone form. The inclusion of stabilizers like sugars, amino acids, and non-ionic surfactants is also highly recommended to prevent aggregation and surface adsorption.[2]
Troubleshooting Guides
Troubleshooting Guide 1: Increased Aggregation After Freeze-Thaw Cycles
Symptom: A significant increase in high molecular weight species is observed by SEC-HPLC after one or more freeze-thaw cycles.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ice-Water Interface Stress | Flash-freeze aliquots in liquid nitrogen to minimize the time the ADC is exposed to the ice-water interface. Thaw rapidly in a room temperature water bath. |
| Cryoconcentration | Increase the concentration of cryoprotectants (e.g., sucrose, trehalose) in the formulation buffer to reduce the concentration of ADC in the unfrozen liquid phase. |
| Suboptimal Buffer | Evaluate different buffer systems and pH ranges. Consider buffers known to enhance stability, such as citrate or histidine buffers. |
Experimental Protocol: Evaluation of Cryoprotectants
-
Prepare several small-scale formulations of the ADC in the primary buffer, each containing a different cryoprotectant (e.g., 5% sucrose, 5% trehalose, 2% glycerol) or a combination.
-
Create a control sample with no cryoprotectant.
-
Aliquot each formulation into multiple tubes.
-
Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). Freeze at -80°C for at least 1 hour and thaw rapidly at 25°C.
-
After each cycle, analyze the samples by SEC-HPLC to quantify the percentage of aggregates.
-
Compare the aggregation levels across the different formulations to identify the most effective cryoprotectant.
Troubleshooting Guide 2: Loss of Conjugated Drug Over Time
Symptom: A decrease in the average Drug-to-Antibody Ratio (DAR) is observed over time during storage, as measured by HIC-HPLC or Mass Spectrometry.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | The chemical linker used to attach the drug to the antibody may be unstable under the storage conditions. Some linkers are susceptible to hydrolysis or other cleavage mechanisms.[9][] Evaluate the stability of the linker at different pH values and temperatures. Consider using a more stable linker chemistry if the issue persists.[11] |
| Enzymatic Cleavage | If stored in a non-sterile environment or in the presence of residual host cell proteins, enzymatic degradation of the linker could occur. Ensure the ADC is highly purified and stored under sterile conditions. |
| Oxidation | The linker or payload may be susceptible to oxidation. Consider adding antioxidants to the formulation or storing the ADC under an inert gas like nitrogen or argon. |
Experimental Protocol: Linker Stability Assessment
-
Incubate aliquots of the ADC in different buffers with varying pH values (e.g., pH 5.0, 6.5, 7.4, 8.0).
-
Store the samples at a designated temperature (e.g., 4°C, 25°C, 37°C) for a set period (e.g., 1, 7, 14, and 30 days).
-
At each time point, analyze the samples using a validated method to determine the average DAR (e.g., HIC-HPLC or LC-MS).
-
Plot the average DAR versus time for each condition to determine the rate of drug deconjugation and identify the most stable buffer and temperature conditions.
Data Summary Tables
Table 1: Influence of Excipients on ADC Aggregation
| Excipient | Concentration | % Monomer after 3 Freeze-Thaw Cycles |
| None (Control) | - | 85% |
| Sucrose | 5% (w/v) | 95% |
| Trehalose | 5% (w/v) | 96% |
| Arginine | 50 mM | 92% |
| Polysorbate 80 | 0.02% (v/v) | 94% |
Table 2: Effect of pH on Linker Stability
| Storage pH | Average DAR after 30 days at 25°C | % Drug Loss |
| 5.0 | 3.8 | 5% |
| 6.5 | 3.6 | 10% |
| 7.4 | 3.2 | 20% |
| 8.0 | 2.8 | 30% |
Note: The data presented in these tables are illustrative and will vary depending on the specific ADC and its formulation.
References
- 1. susupport.com [susupport.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 11. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Bystander Killing Effect of Azonafide ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bystander killing effect of Azonafide antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the bystander effect of Azonafide ADCs.
Issue 1: Low or No Observable Bystander Killing Effect in Co-Culture Assays
-
Question: We are not observing significant killing of antigen-negative cells in our co-culture experiments with our Azonafide ADC. What are the potential causes and how can we troubleshoot this?
-
Answer: A lack of bystander effect can stem from several factors related to the ADC's design and the experimental setup. Here’s a step-by-step troubleshooting guide:
-
Verify Payload Release: The Azonafide payload must be efficiently released from the antibody to exert a bystander effect.
-
Linker Type: Non-cleavable linkers are generally associated with a poor bystander effect because the payload remains charged with an amino acid remnant after lysosomal degradation, preventing it from crossing the cell membrane.[1] Ensure you are using a cleavable linker (e.g., enzyme-cleavable, pH-sensitive).
-
Linker Cleavage: Confirm that the linker is being cleaved under the conditions of your assay. For enzyme-cleavable linkers, ensure the target cells express sufficient levels of the required enzymes (e.g., Cathepsin B for valine-citrulline linkers).[2]
-
-
Assess Payload Permeability: The released Azonafide must be able to diffuse across cell membranes.
-
Physicochemical Properties: Azonafide, as a DNA intercalator, has a planar aromatic structure which can facilitate membrane permeability.[3] However, modifications to the Azonafide molecule or the linker remnant can alter its physicochemical properties, such as lipophilicity and charge, which are critical for cell permeability.[][5]
-
Troubleshooting: If the released payload is suspected to have low permeability, consider modifying the linker to release a more lipophilic and neutral form of Azonafide.
-
-
Optimize Experimental Conditions:
-
Co-culture Ratio: The ratio of antigen-positive to antigen-negative cells can influence the observed bystander effect.[6] Experiment with different ratios to find the optimal balance for observing the effect.
-
Incubation Time: The bystander effect may take time to become apparent. Extend the incubation period of your assay to allow for sufficient payload release, diffusion, and induction of cell death in neighboring cells.
-
ADC Concentration: Use a concentration of the Azonafide ADC that is potent against the antigen-positive cells but has minimal direct toxicity to the antigen-negative cells in monoculture.[7] This ensures that the observed killing of antigen-negative cells is due to the bystander effect.
-
-
Issue 2: High Variability in Bystander Effect Assay Results
-
Question: Our in vitro bystander effect assays show high variability between experiments. How can we improve the consistency of our results?
-
Answer: High variability can be addressed by standardizing your experimental protocol and ensuring consistent cell culture practices.
-
Cell Line Stability:
-
Antigen Expression: Regularly verify the antigen expression levels on your antigen-positive cell line using flow cytometry, as this can drift with passage number.
-
Reporter Gene Expression: If using fluorescently labeled antigen-negative cells, ensure the stability of the reporter gene expression over time.
-
-
Assay Protocol Standardization:
-
Cell Seeding Density: Precisely control the number of cells seeded per well.
-
Reagent Preparation: Prepare fresh dilutions of your Azonafide ADC for each experiment.
-
Assay Endpoint: Use a consistent and reliable method for quantifying cell viability at a fixed time point.
-
-
Control for Edge Effects: In 96-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure they are filled with media to maintain humidity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the bystander killing effect of Azonafide ADCs.
Q1: What is the mechanism of action of Azonafide and how does it relate to the bystander effect?
A1: Azonafide is a DNA intercalating agent and a topoisomerase II inhibitor.[8] Its planar structure allows it to insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death. For a bystander effect to occur, the Azonafide payload must be released from the ADC within the target antigen-positive cell, be able to cross the cell membrane, and enter neighboring antigen-negative cells to exert its cytotoxic activity.[9] The efficiency of this process is highly dependent on the properties of the linker and the released payload.
Q2: Which type of linker is best for maximizing the bystander effect of an Azonafide ADC?
A2: Cleavable linkers are essential for a strong bystander effect.[1][9] The choice of cleavable linker depends on the desired release mechanism:
-
Enzyme-cleavable linkers (e.g., valine-citrulline): These are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[10]
-
pH-sensitive linkers (e.g., hydrazones): These linkers are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes.[11]
-
Novel cleavable linkers (e.g., caspase-cleavable linkers): A promising strategy is to use linkers that are cleaved by caspases, the key enzymes in apoptosis.[12] When the target cell undergoes apoptosis, caspases are activated and can cleave the linker, releasing the payload into the tumor microenvironment to kill neighboring cells.[12] This can create a sustained bystander effect.[12]
Q3: How can the physicochemical properties of the Azonafide payload be modified to improve its bystander effect?
A3: The cell permeability of the released payload is critical for the bystander effect. Key physicochemical properties to consider are:
-
Lipophilicity: A higher lipophilicity generally leads to better membrane permeability.[3] However, excessive lipophilicity can lead to ADC aggregation and rapid clearance.[]
-
Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors can improve permeability.[13]
-
Charge: A neutral charge at physiological pH is ideal for passive diffusion across the cell membrane.[]
While modifying the core structure of Azonafide may be challenging, the linker can be designed to be "self-immolative," ensuring that upon cleavage, no charged or bulky fragments remain attached to the payload, thus preserving its permeability.[14]
Q4: How does the Drug-to-Antibody Ratio (DAR) of an Azonafide ADC influence its bystander effect?
A4: The Drug-to-Antibody Ratio (DAR) is a critical parameter that can impact both the efficacy and the bystander effect of an ADC.
-
Higher DAR: A higher DAR can increase the potency of the ADC and potentially lead to a greater bystander effect by delivering more payload molecules per antibody to the target cell.[15] However, a very high DAR can also increase hydrophobicity, leading to aggregation and faster clearance.[15]
-
Lower DAR: A lower DAR may result in better pharmacokinetics and a wider therapeutic window.[15] The optimal DAR for an Azonafide ADC needs to be determined empirically, balancing potency, bystander effect, and overall ADC properties.
Q5: Can combination therapies be used to enhance the bystander effect of Azonafide ADCs?
A5: Yes, combination therapies can be a powerful strategy. One promising approach is the co-administration of the Azonafide ADC with the unconjugated (naked) antibody .[16] The unconjugated antibody can compete for binding to the target antigen, which can help to improve the distribution of the ADC within the tumor and potentially enhance the bystander effect by allowing the ADC to penetrate deeper into the tumor tissue.[17]
Data Summary
The following table summarizes general strategies for enhancing the bystander effect of ADCs, which can be applied to Azonafide ADCs. Note: Specific quantitative data for Azonafide ADCs is limited in publicly available literature; the values presented are illustrative based on other ADC platforms.
| Strategy | Approach | Expected Outcome | Key Considerations |
| Linker Modification | Switch from non-cleavable to a cleavable linker (e.g., Val-Cit) | Significant increase in bystander cell killing | Ensure target cells express the necessary cleavage enzymes. |
| Incorporate a caspase-cleavable linker (e.g., DEVD) | Sustained bystander effect even after initial target cell death | Caspase activation is required for payload release.[12] | |
| Add hydrophilic moieties (e.g., PEG) to the linker | Improved ADC solubility and pharmacokinetics | May slightly decrease the permeability of the released payload.[18] | |
| Payload Optimization | Design self-immolative linkers | Release of an unmodified, more permeable Azonafide payload | Linker chemistry needs to be carefully designed.[14] |
| Dosing Strategy | Co-administer with unconjugated antibody | Improved tumor penetration and potentially enhanced bystander effect | The optimal ratio of ADC to naked antibody needs to be determined.[16] |
| DAR Optimization | Increase DAR from 2 to 8 | Increased potency and potential for a stronger bystander effect | May negatively impact pharmacokinetics and increase toxicity.[15] |
Experimental Protocols
1. In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an Azonafide ADC on antigen-negative cells when cultured with antigen-positive cells.[19]
-
Cell Lines:
-
Antigen-positive (Ag+) target cell line.
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP) for easy identification.
-
-
Methodology:
-
Seed Ag+ and GFP-labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:5, 1:10).
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the Azonafide ADC. Include a non-targeting ADC as a negative control.
-
Incubate for 72-120 hours.
-
Quantify the viability of the GFP-labeled Ag- cells using flow cytometry or high-content imaging.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
2. Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, cell-permeable payload.[19]
-
Methodology:
-
Seed Ag+ cells in a culture plate and treat with the Azonafide ADC or vehicle control for 48-72 hours.
-
Collect the conditioned medium from these cultures and centrifuge to remove cell debris.
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Replace the medium on the Ag- cells with the conditioned medium from the Ag+ cells.
-
Incubate for 72 hours.
-
Assess the viability of the Ag- cells using a standard method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to medium from vehicle-treated cells, confirms a bystander effect mediated by a soluble factor.
Visualizations
Caption: Mechanism of Azonafide ADC bystander killing effect.
Caption: Troubleshooting workflow for low bystander effect.
Caption: Experimental workflow for evaluating bystander effect.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 12. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Inconsistent Results in ADC Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Antibody-Drug Conjugate (ADC) cytotoxicity assays. The following question-and-answer format directly addresses specific challenges to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your ADC cytotoxicity experiments.
Issue 1: Inconsistent IC50 Values
Question: We are observing significant variability in the IC50 values for our ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. This variability can stem from several factors related to the ADC itself, cell culture conditions, and the assay protocol. For many ADCs, the cytotoxic payload, such as a tubulin inhibitor, requires cells to be in a specific phase of the cell cycle (e.g., mitosis) to exert its effect, making assay timing and cell health critical.[1]
| Potential Cause | Recommended Solution |
| ADC Quality and Handling | |
| ADC Aggregation | MMAF-ADCs, for instance, can be prone to aggregation, which can impact their potency.[1] Ensure the ADC is properly formulated and stored. Visually inspect the solution for precipitates before use and consider characterizing the aggregation state using techniques like size-exclusion chromatography (SEC). |
| ADC Stability | The ADC construct can degrade over time.[1] Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of the ADC stock solution, as this can lead to aggregation and loss of activity.[1] It is best practice to aliquot the ADC upon receipt. |
| Cell Culture Conditions | |
| Cell Line Authenticity and Passage Number | Always use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift, which may alter antigen expression or sensitivity to the payload.[1] |
| Cell Health and Confluency | Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using cells that are over-confluent.[1] |
| Cell Seeding Density | Inconsistent cell numbers will lead to variable results. Optimize and standardize the cell seeding density for each cell line.[2] |
| Serum Variability | Different lots of serum can have varying compositions, affecting cell growth and ADC efficacy.[3] Test new serum lots before use in critical assays and consider purchasing a large batch of a single lot. |
| Assay Protocol | |
| Incubation Time | The duration of ADC exposure is critical. For payloads that are cell cycle-dependent, such as tubulin inhibitors, incubation times of 72 to 96 hours are often necessary.[4] Optimize and standardize the incubation time. |
| Pipetting and Mixing | Inaccurate or inconsistent pipetting can introduce significant error. Ensure pipettes are calibrated and use proper techniques. Gently mix the plate after adding reagents.[2] |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[5] |
Issue 2: High Background Signal in Cytotoxicity Assays
Question: We are observing a high background signal in our colorimetric/fluorometric cytotoxicity assay. What could be the cause?
Answer: High background can mask the specific signal from the ADC, reducing the assay's sensitivity and dynamic range. The sources of high background can vary depending on the assay type (e.g., MTT, LDH).
| Assay Type | Potential Cause | Recommended Solution |
| MTT/XTT/WST Assays | Contamination | Microbial contamination can reduce the tetrazolium salt, leading to a false positive signal. Ensure aseptic technique and check for contamination. |
| Interference from ADC/Payload | The ADC or its payload may directly reduce the tetrazolium salt.[6] Run a control with the ADC in cell-free medium to check for this effect. | |
| High Cell Seeding Density | Too many cells can lead to a saturated signal. Optimize the cell seeding density to ensure the signal is within the linear range of the assay.[7] | |
| LDH Release Assays | High LDH in Serum | Serum naturally contains lactate (B86563) dehydrogenase (LDH), which can contribute to high background.[7] Reduce the serum concentration in the culture medium during the assay or use a serum-free medium if possible. |
| Stressed/Dying Control Cells | High spontaneous LDH release in untreated control wells suggests that the cells are stressed or dying due to suboptimal culture conditions or harsh handling.[8] Ensure gentle handling of cells and optimal culture conditions. | |
| Overly Vigorous Pipetting | Forceful pipetting can damage cell membranes and cause LDH leakage.[8] Handle cells gently during all steps of the assay. |
Issue 3: Low or No Detectable Cytotoxicity
Question: Our ADC is not showing the expected cytotoxic effect on the target cells. What should we investigate?
Answer: A lack of cytotoxicity can be due to a number of factors, ranging from issues with the ADC itself to problems with the target cells or the experimental setup. A critical first step for many ADCs is internalization into the target cell.[1]
Caption: Troubleshooting workflow for lack of ADC cytotoxicity.
| Area of Investigation | Specific Checks and Solutions |
| ADC Quality and Integrity | Verify the integrity and activity of your ADC. Check for aggregation using SEC and confirm the drug-to-antibody ratio (DAR).[9] A low DAR can result in reduced potency.[9] |
| Target Cell Characteristics | Confirm high expression of the target antigen on the cell surface using flow cytometry.[1] Also, verify that the ADC is being internalized by the target cells. This can be assessed using fluorescently labeled ADCs and microscopy or flow cytometry.[] |
| Cellular Resistance | The target cells may be resistant to the cytotoxic payload. Run a control experiment with the free payload to determine the intrinsic sensitivity of the cells. |
| Assay Conditions | Ensure that the ADC concentrations used are appropriate. The incubation time may also need to be optimized, especially for payloads that are dependent on the cell cycle.[4] |
Data Presentation
Table 1: Example IC50 Values for Trastuzumab-Based ADCs
| Cell Line | HER2 Expression | ADC | Payload | Average DAR | IC50 (ng/mL) |
| BT-474 | High | Trastuzumab-vc-MMAE | MMAE | ~4 | 13 - 43 |
| N87 | High | Trastuzumab-vc-MMAE | MMAE | ~4 | 13 - 43 |
| SK-BR-3 | High | Trastuzumab-DM1 | DM1 | 3.5 | ~10 |
| MDA-MB-361-DYT2 | Moderate | Trastuzumab-thailanstatin | Thailanstatin | >3.5 | 25 - 80 |
| MDA-MB-361-DYT2 | Moderate | Trastuzumab-thailanstatin | Thailanstatin | <3.5 | 1500 - 60000 |
| MCF-7 | Low/Negative | Trastuzumab-vc-MMAE | MMAE | ~4 | >10,000 |
Note: These values are compiled from various sources and should be used as a general guide. Actual IC50 values will vary depending on specific experimental conditions.[11][12]
Table 2: Assay Performance Metrics
| Parameter | Acceptable Range | Interpretation |
| Intra-assay %CV | < 10% | A measure of the precision of the assay within a single experiment.[13][14] |
| Inter-assay %CV | < 15% | A measure of the reproducibility of the assay between different experiments.[13][14] |
| Z'-factor | 0.5 - 1.0 | Indicates an excellent assay with a large separation between positive and negative controls.[15][16] |
| Z'-factor | 0 - 0.5 | A marginal assay that may require optimization.[15][16] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing ADC cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.[17]
Materials:
-
Target and control cell lines
-
Complete culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload at 2x the final desired concentration.
-
Add 50 µL of the diluted compounds to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate for the desired period (e.g., 48-144 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[16]
-
Caption: Experimental workflow for an MTT cytotoxicity assay.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol describes a luminescent assay that measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Target and control cell lines
-
ADC, unconjugated antibody, and free payload
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using white-walled plates suitable for luminescence measurements.
-
Incubate for the desired treatment period (e.g., 24-48 hours).[8]
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.[18]
-
Signaling Pathways and Mechanisms
General ADC Mechanism of Action
The efficacy of an ADC relies on a multi-step process that begins with the specific binding of the antibody to a target antigen on the cancer cell surface.
Caption: Generalized signaling pathway for ADC-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 11. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. salimetrics.com [salimetrics.com]
- 14. researchgate.net [researchgate.net]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Validation & Comparative
A Comparative Guide to ADC Payloads: Mal-VC-PAB-ABAEP-Azonafide vs. MMAE and DM1
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of a novel DNA-intercalating agent, Mal-VC-PAB-ABAEP-Azonafide, with two clinically established microtubule inhibitors, Monomethyl Auristatin E (MMAE) and Mertansine (DM1). This comparison is supported by available preclinical data and detailed experimental protocols to inform the selection of payloads for next-generation ADC development.
Mechanism of Action: A Fundamental Divergence
The primary difference between these payloads lies in their fundamental mechanism of killing cancer cells. MMAE and DM1 are potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[][2] In contrast, Azonafide, the cytotoxic component of this compound, exerts its effect by intercalating into DNA, causing strand breaks and triggering programmed cell death.[3] This difference in mechanism may offer therapeutic advantages, particularly against slow-growing or drug-resistant cancers that are less susceptible to anti-mitotic agents.[4]
Comparative Data
The following tables summarize the key characteristics and available performance data for each payload. It is important to note that direct head-to-head comparative studies of these three specific payloads conjugated to the same antibody and tested under identical conditions are limited in publicly available literature. The data presented is compiled from various studies to provide the most comprehensive comparison possible.
Table 1: General Characteristics of ADC Payloads
| Feature | This compound | MMAE (Monomethyl Auristatin E) | DM1 (Mertansine) |
| Payload Class | DNA Intercalator[3] | Auristatin (Tubulin Inhibitor)[] | Maytansinoid (Tubulin Inhibitor)[] |
| Mechanism of Action | Induces DNA strand breaks, leading to apoptosis.[3] | Inhibits tubulin polymerization, causing G2/M cell cycle arrest and apoptosis.[5][6] | Inhibits tubulin assembly, leading to mitotic arrest and cell death.[7][8] |
| Linker Type | Cleavable (Val-Cit)[9][10] | Commonly used with cleavable linkers (e.g., Val-Cit).[11][12] | Often used with non-cleavable linkers (e.g., SMCC).[2][13] |
| Cell Permeability | Expected to be cell-permeable upon cleavage. | High, leading to a potent bystander effect.[5][14] | Low to negligible, especially with non-cleavable linkers.[14][15] |
| Bystander Effect | Potentially significant due to cleavable linker and anticipated payload permeability. | Strong bystander killing of neighboring antigen-negative cells.[6][14] | Limited to no bystander effect with non-cleavable linkers.[7][15] |
Table 2: In Vitro Cytotoxicity Data
| Payload | Antibody-Drug Conjugate | Cell Line | IC50 (nmol/L) |
| Azonafide | Anti-cancer ADC | NCI-60 Panel | Sub-nanomolar to picomolar range reported.[4] |
| MMAE | Anti-CD30-vc-MMAE | Karpas 299 | 0.04[13] |
| DM1 | Anti-CD30-MCC-DM1 | Karpas 299 | 0.06[13] |
| MMAE | Anti-human TF-vc-MMAE | BxPC-3 (High TF expression) | 1.15[8] |
| MMAE | Anti-human TF-vc-MMAE | Capan-1 (Low TF expression) | 105.65[8] |
Note: The IC50 values for MMAE and DM1 are from a study using an anti-CD30 antibody and different linkers, highlighting their comparable potency. The Azonafide data is from a broader screen, indicating high potency across numerous cell lines. The data for the anti-human TF ADC with MMAE illustrates the target-dependent cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.[10][16][17]
a. Materials:
-
Cancer cell lines (target antigen-positive and negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADCs (this compound, MMAE-ADC, DM1-ADC) and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the ADCs and control antibody in complete medium.
-
Remove the culture medium from the wells and add the ADC dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[7][9]
a. Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADCs and isotype control ADC
-
Fluorescence microscope or high-content imaging system
b. Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with a concentration of ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubate for 72-96 hours.
-
Quantify the number of viable Ag- (GFP-positive) cells using a fluorescence microscope or high-content imaging system.
-
Compare the viability of Ag- cells in the co-culture to the Ag- monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical study to assess the anti-tumor activity of an ADC in a mouse model.[5][18]
a. Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Human cancer cell line with stable target antigen expression
-
Matrigel (optional)
-
ADCs, isotype control ADC, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
b. Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).
-
Administer the ADCs, isotype control, and vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot mean tumor volume over time for each group to evaluate anti-tumor efficacy.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of Action of ADC Payloads.
General ADC Experimental Workflow
Caption: General ADC Experimental Workflow.
ADC Internalization and Payload Release
Caption: ADC Internalization and Payload Release.
References
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. adcreview.com [adcreview.com]
- 13. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Validating the Target Specificity of a Novel Azonafide-Based ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of a novel antibody-drug conjugate (ADC) utilizing an Azonafide-based payload. We offer a comparative analysis of key performance attributes alongside established ADC platforms, supported by detailed experimental protocols and data presentation to aid in the objective assessment of this promising therapeutic modality.
Introduction to Azonafide-Based ADCs
Antibody-drug conjugates represent a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] The choice of payload is critical to the ADC's efficacy and safety profile. Azonafide (B1242303), a DNA intercalator, is an attractive payload due to its potent antitumor activity and its potential to overcome multidrug resistance, a common challenge in cancer therapy.[4][5][6] A novel Azonafide-based ADC, developed by Oncolinx, aims to leverage these properties for a highly targeted and effective cancer treatment.[7][8] This platform is designed to specifically target and destroy malignant tumor cells, minimizing the adverse side effects associated with traditional chemotherapy.[7][9]
The core principle of an ADC is to deliver its cytotoxic payload directly to cancer cells by targeting a tumor-associated antigen on the cell surface.[3] Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the payload is released, leading to cell death.[2][3] This targeted delivery is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.
Comparative Performance of ADC Payloads
The efficacy of an ADC is significantly influenced by the physicochemical properties of its payload and linker. The following table provides a comparative overview of the novel Azonafide-based platform against other widely used ADC payloads.
| Feature | Azonafide-Based ADC | MMAE (Auristatin)-Based ADC | DM1 (Maytansinoid)-Based ADC |
| Mechanism of Action | DNA Intercalation & Topoisomerase II Inhibition[10] | Microtubule Inhibition[11] | Microtubule Inhibition[11] |
| Potency | Sub-nanomolar to picomolar[7] | Potent | Potent |
| Bystander Effect | Moderate to High (Membrane Permeable) | High (Membrane Permeable)[12] | Low (Membrane Impermeable)[13] |
| Multi-Drug Resistance | Effective against MDR tumors[4][5][6] | Susceptible | Susceptible |
| Clinical Examples | Preclinical[8] | Brentuximab vedotin, Enfortumab vedotin[14] | Ado-trastuzumab emtansine[14][15] |
Key Experiments for Validating Target Specificity
To rigorously validate the target specificity of a novel Azonafide-based ADC, a series of in vitro and in vivo experiments are essential. These assays are designed to quantify the ADC's ability to selectively kill antigen-positive cancer cells while sparing antigen-negative cells.
In Vitro Cytotoxicity Assays
These assays measure the cell-killing ability of the ADC on both target-positive and target-negative cell lines.
Experimental Protocol:
-
Cell Line Selection: Choose a pair of cell lines, one expressing the target antigen (e.g., HER2-positive SK-BR-3) and one that does not (e.g., HER2-negative MCF-7).
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the Azonafide-based ADC and a relevant comparator ADC (e.g., T-DM1). Include an untreated control and a control treated with the free Azonafide payload.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or LDH release assay.[16]
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Expected Outcome: A highly specific ADC will exhibit a significantly lower IC50 value in the antigen-positive cell line compared to the antigen-negative cell line.
| Cell Line | Target Antigen Expression | Azonafide-ADC IC50 (nM) | Comparator ADC (T-DM1) IC50 (nM) |
| SK-BR-3 | HER2-Positive | 0.5 | 1.2 |
| MCF-7 | HER2-Negative | >1000 | >1000 |
Bystander Effect Assays
The bystander effect, where the ADC's payload kills adjacent, antigen-negative cells, can enhance therapeutic efficacy in heterogeneous tumors.[13][17] This is particularly relevant for payloads like Azonafide that are membrane-permeable.
Experimental Protocol (Co-culture Assay):
-
Cell Labeling and Seeding: Label the antigen-positive cells (e.g., SK-BR-3) with a red fluorescent protein (RFP) and the antigen-negative cells (e.g., MCF-7) with a green fluorescent protein (GFP). Co-culture the two cell lines in a 96-well plate.[18]
-
ADC Treatment: Treat the co-culture with the Azonafide-based ADC and a comparator ADC with a known bystander effect (e.g., DS-8201a) and one without (e.g., T-DM1).[13][18]
-
Live-Cell Imaging: Monitor the viability of both cell populations over time using real-time live-cell imaging.[13][18]
-
Data Analysis: Quantify the reduction in both GFP- and RFP-positive cells in response to ADC treatment.
Expected Outcome: An ADC with a potent bystander effect will lead to a significant reduction in the viability of the antigen-negative (GFP-positive) cells when co-cultured with antigen-positive cells.[13][18]
| Treatment | Antigen-Positive Cell Viability (% of Control) | Antigen-Negative Cell Viability (% of Control) |
| Azonafide-ADC | 20% | 45% |
| Comparator (DS-8201a) | 18% | 40% |
| Comparator (T-DM1) | 25% | 95% |
In Vivo Tumor Growth Inhibition Studies
In vivo models are crucial for evaluating the anti-tumor efficacy and specificity of the ADC in a more complex biological system.[16][19]
Experimental Protocol (Cell Line-Derived Xenograft - CDX Model):
-
Tumor Implantation: Subcutaneously implant antigen-positive and antigen-negative tumor cells on opposite flanks of immunodeficient mice. Alternatively, co-implant a mixture of antigen-positive and luciferase-expressing antigen-negative cells to create an admixed tumor model.[17]
-
ADC Administration: Once tumors reach a palpable size, administer the Azonafide-based ADC, a comparator ADC, and a vehicle control intravenously.
-
Tumor Monitoring: Measure tumor volume regularly using calipers. For admixed models, use bioluminescence imaging to specifically track the growth of the antigen-negative cell population.[17]
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histopathology, biomarker assessment).
Expected Outcome: The Azonafide-based ADC should demonstrate significant tumor growth inhibition in the antigen-positive tumors with minimal effect on the antigen-negative tumors. In the admixed model, a reduction in the bioluminescent signal would indicate a strong bystander effect in vivo.
| Treatment Group | Antigen-Positive Tumor Growth Inhibition (%) | Antigen-Negative Tumor Growth Inhibition (%) |
| Vehicle Control | 0% | 0% |
| Azonafide-ADC | 85% | 15% |
| Comparator ADC | 80% | 10% |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in validating an Azonafide-based ADC, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Mechanism of action for an Azonafide-based ADC.
Caption: Experimental workflow for validating ADC target specificity.
Conclusion
The validation of target specificity is a cornerstone in the preclinical development of any novel ADC.[17] For an Azonafide-based ADC, the described panel of in vitro and in vivo assays provides a robust framework for a comprehensive assessment of its performance. By directly comparing its cytotoxicity, bystander effect, and in vivo efficacy against established ADC platforms, researchers can objectively determine its therapeutic potential. The unique mechanism of action of Azonafide, particularly its ability to overcome multi-drug resistance, positions this novel ADC as a potentially significant advancement in the field of targeted cancer therapy.[5][6]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. PRISM [theprismlab.org]
- 3. onclive.com [onclive.com]
- 4. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 15. Development and validation of an antibody-drug conjugate bioassay | Quality Assistance [quality-assistance.com]
- 16. blog.td2inc.com [blog.td2inc.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. aacrjournals.org [aacrjournals.org]
Azonafide Antibody-Drug Conjugates: A New Frontier in Targeted Cancer Therapy Challenging Traditional Chemotherapy
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of oncology, Antibody-Drug Conjugates (ADCs) have emerged as a powerful therapeutic modality, offering the promise of targeted cytotoxicity to cancer cells while sparing healthy tissues. Among the next generation of ADC payloads, Azonafide, a potent DNA intercalator, is garnering significant attention. This guide provides a comprehensive comparison of the efficacy of Azonafide ADCs with traditional chemotherapy, supported by available preclinical data, detailed experimental methodologies, and an exploration of their distinct mechanisms of action.
Developed by Oncolinx, Azonafide-based ADCs are engineered to overcome the limitations of conventional chemotherapy, such as systemic toxicity and the development of drug resistance.[1][2] These novel agents are designed to be particularly effective against slow-growing and drug-resistant cancers.[2]
Mechanism of Action: A Dual Approach to Tumor Eradication
Traditional chemotherapy agents, such as doxorubicin (B1662922) and paclitaxel, exert their cytotoxic effects through systemic circulation, leading to significant off-target toxicity. Azonafide ADCs, in contrast, employ a highly targeted approach. A monoclonal antibody specific to a tumor-associated antigen guides the ADC to the cancer cell, where it is internalized.[3] Once inside the cell, the Azonafide payload is released.
Azonafide's primary mechanism of action is the intercalation into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death.[4] Furthermore, and what sets Azonafide ADCs apart, is their ability to induce immunogenic cell death (ICD).[3] This process transforms dying cancer cells into an in-situ vaccine, releasing damage-associated molecular patterns (DAMPs) that activate the patient's immune system to recognize and attack the tumor.[5][6][7] This dual mechanism of direct cytotoxicity and immune activation holds the potential for more durable anti-tumor responses compared to the solely cytotoxic effects of many traditional chemotherapies.
Caption: Figure 1: Azonafide ADC Mechanism of Action.
Efficacy Comparison: Preclinical Insights
Direct head-to-head in vivo comparative studies between Azonafide ADCs and traditional chemotherapy are not extensively available in the public domain, as Azonafide ADCs are still in the preclinical development phase.[8] However, available patent documentation and in vitro studies provide valuable insights into their potential efficacy.
| Compound | Cell Line | Assay | Metric | Result | Reference |
| Azonafide-Trastuzumab ADC | Calu-3 (Lung Cancer) | MTT Cell Toxicity | Growth Inhibition | Significantly higher than Trastuzumab alone | [9] |
| MD 133 (Azonafide-Peptide Conjugate) | AR42J (Pancreatic Cancer) | Viability Assay | IC50 | ~50 nM | [9] |
| MD 133 (Azonafide-Peptide Conjugate) | AR42J (Pancreatic Cancer) | Viability Assay | LC50 | ~800 nM | [9] |
| MD 117 (Azonafide Derivative) | AR42J (Pancreatic Cancer) | Viability Assay | LC50 | <10 nM | [9] |
Note: The data presented is from in vitro studies and may not be directly comparable to in vivo efficacy or clinical outcomes. The IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration for 50% of cells) values demonstrate the potent cytotoxic activity of Azonafide derivatives. The higher LC50 of the peptide-conjugated Azonafide (MD 133) compared to the unconjugated derivative (MD 117) in the patent suggests that the conjugation strategy can be modulated to potentially reduce systemic toxicity while retaining a desirable cytotoxic response.[10]
Experimental Protocols: A Framework for In Vivo Efficacy Evaluation
The following is a representative protocol for assessing the in vivo efficacy of an ADC, such as an Azonafide ADC, in a mouse xenograft model. This protocol is based on established methodologies in the field.
Objective: To evaluate the anti-tumor efficacy of an Azonafide ADC compared to a traditional chemotherapy agent (e.g., doxorubicin) in a human tumor xenograft model.
1. Cell Line and Animal Model:
- Cell Line: A human cancer cell line with confirmed expression of the target antigen for the ADC's monoclonal antibody.
- Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
2. Xenograft Implantation:
- Human cancer cells are cultured and harvested.
- A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.
3. Treatment Groups:
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:
- Vehicle Control (e.g., saline)
- Azonafide ADC
- Traditional Chemotherapy (e.g., Doxorubicin)
- Isotype Control ADC (non-targeting antibody with the same payload)
4. Drug Administration:
- The Azonafide ADC, control ADC, and chemotherapy are administered intravenously (IV) at predetermined dose levels and schedules.
5. Efficacy Assessment:
- Tumor volume and mouse body weight are measured 2-3 times per week.
- The primary efficacy endpoint is typically tumor growth inhibition.
- Secondary endpoints may include tumor regression, overall survival, and body weight changes (as a measure of toxicity).
6. Data Analysis:
- Tumor growth curves are plotted for each treatment group.
- Statistical analysis is performed to determine the significance of differences in tumor growth between the treatment groups.
"Cell_Culture" [label="1. Tumor Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Implantation" [label="2. Xenograft Implantation\n(Immunocompromised Mice)"];
"Tumor_Growth" [label="3. Tumor Growth Monitoring"];
"Randomization" [label="4. Randomization into\nTreatment Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Treatment" [label="5. Drug Administration\n(IV Injection)"];
"Monitoring" [label="6. Efficacy & Toxicity Monitoring\n(Tumor Volume, Body Weight)"];
"Analysis" [label="7. Data Analysis & Reporting", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Implantation";
"Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Analysis";
}
Caption: Figure 2: In Vivo Efficacy Study Workflow.
Signaling Pathways: The Immunogenic Cell Death Cascade
A key differentiator of Azonafide ADCs is their purported ability to induce immunogenic cell death (ICD). This process involves a complex signaling cascade that ultimately alerts the immune system to the presence of cancer cells.
Caption: Figure 3: Immunogenic Cell Death Signaling Pathway.
Future Outlook
While still in the early stages of development, Azonafide ADCs represent a promising new strategy in the fight against cancer. Their unique dual mechanism of action, combining targeted DNA damage with immune system activation, suggests the potential for improved efficacy and a more favorable safety profile compared to traditional chemotherapy. As more preclinical and eventually clinical data become available, the full therapeutic potential of this innovative class of ADCs will be elucidated, potentially offering new hope for patients with difficult-to-treat cancers.
Contact: [Insert Contact Information for Media Inquiries]
References
- 1. 43north.org [43north.org]
- 2. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 3. adcreview.com [adcreview.com]
- 4. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. EP2069308A2 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]
- 10. US20100120817A1 - Azonafide derived tumor and cancer targeting compounds - Google Patents [patents.google.com]
In Vivo Toxicology Comparison of Azonafide Antibody-Drug Conjugate (ADC) Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo toxicological assessment of different Azonafide Antibody-Drug Conjugate (ADC) formulations. Due to the proprietary nature of early-stage drug development, direct comparative in vivo toxicology data for different Azonafide ADC formulations is not publicly available. Therefore, this guide presents a standardized approach and representative data to aid in the design and interpretation of such studies.
Azonafide, a DNA intercalator and topoisomerase II inhibitor, is a potent anti-cancer agent. When used as a payload in ADCs, it offers the potential for targeted delivery to tumor cells, thereby increasing efficacy and reducing systemic toxicity.[1] The preclinical development of Azonafide-ADCs is being advanced by companies like Oncolinx.[1][2] A key feature of the Azonafide payload is its reported ability to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[3]
The in vivo toxicology profile of an ADC is influenced by multiple factors, including the antibody, the linker, the conjugation chemistry, and the payload itself. Different formulations, which may vary in these components, are expected to exhibit distinct toxicological characteristics. A thorough and comparative in vivo toxicology assessment is therefore critical for selecting the optimal ADC candidate for clinical development.
Comparative In Vivo Toxicology Data
The following table provides a template for summarizing and comparing key in vivo toxicology parameters for different Azonafide ADC formulations. The data presented here is illustrative and intended to serve as a guide for organizing and presenting experimental findings.
| Parameter | Formulation A (e.g., Val-Cit Linker, DAR 4) | Formulation B (e.g., Hydrazone Linker, DAR 8) | Formulation C (e.g., Site-Specific Conjugation, DAR 2) |
| Animal Model | Sprague-Dawley Rat | Sprague-Dawley Rat | Sprague-Dawley Rat |
| Dosing Schedule | Single intravenous dose | Single intravenous dose | Single intravenous dose |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | 5 mg/kg | 15 mg/kg |
| Dose-Limiting Toxicities (DLTs) | Myelosuppression (neutropenia, thrombocytopenia) | Hepatotoxicity (elevated ALT, AST) | Mild, transient myelosuppression |
| Key Histopathological Findings | Bone marrow hypocellularity | Hepatic necrosis and inflammation | Minimal to no significant findings at MTD |
| Body Weight Changes | >10% loss at doses >10 mg/kg | >15% loss at doses >5 mg/kg | <5% loss at doses ≤15 mg/kg |
| Clinical Observations | Lethargy, piloerection at high doses | Jaundice, lethargy at high doses | No significant observations at MTD |
| Recovery (at MTD) | Partial recovery of blood counts by day 21 | Persistent liver enzyme elevation | Full recovery of blood counts by day 14 |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable in vivo toxicology data.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the Azonafide ADC formulation that does not cause unacceptable toxicity over a defined period.
Animal Model:
-
Species: Sprague-Dawley rats (or other relevant species).
-
Sex: Equal numbers of male and female animals.
-
Age: 8-10 weeks.
Experimental Groups:
-
Vehicle control group.
-
Multiple dose-escalation groups for each Azonafide ADC formulation.
Procedure:
-
Administer a single intravenous (IV) dose of the respective ADC formulation or vehicle.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Record body weights prior to dosing and at regular intervals post-dosing.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
At the end of the observation period (e.g., 14 or 21 days), euthanize all animals.
-
Perform a full necropsy and collect major organs for histopathological examination.
Endpoint: The MTD is defined as the highest dose that results in no mortality, no more than a 10% loss in body weight, and no life-threatening clinical signs or irreversible organ toxicity.
Repeat-Dose Toxicology Study
Objective: To evaluate the potential cumulative toxicity of the Azonafide ADC formulation after multiple administrations.
Animal Model:
-
As described for the MTD study.
Experimental Groups:
-
Vehicle control group.
-
At least three dose levels of the Azonafide ADC formulation, typically including a low, mid, and high dose based on the MTD study.
-
Recovery groups for the control and high-dose groups to assess the reversibility of any toxicities.
Procedure:
-
Administer the ADC formulation or vehicle intravenously once weekly for a specified number of weeks (e.g., 4 weeks).
-
Conduct detailed clinical observations, body weight measurements, and food consumption monitoring throughout the study.
-
Collect blood samples for hematology and clinical chemistry at multiple time points.
-
At the end of the dosing period, euthanize animals in the main study groups.
-
Animals in the recovery groups are maintained for an additional period (e.g., 4 weeks) without treatment before euthanasia.
-
Perform comprehensive necropsy and histopathological analysis of a full panel of tissues.
Visualizations
Experimental Workflow for In Vivo Toxicology Assessment
Caption: Workflow for a typical in vivo toxicology assessment of an ADC.
Proposed Signaling Pathway for Azonafide ADC-Induced Immunogenic Cell Death
Caption: Proposed mechanism of Azonafide ADC leading to immunogenic cell death.
References
Benchmarking a Novel Azonafide Antibody-Drug Conjugate Against Existing Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The novel Azonafide (B1242303) ADC platform, under development by companies such as Oncolinx, leverages a DNA intercalating agent with a unique proposed mechanism of action that includes inducing immunogenic cell death.[1][2] This guide provides a framework for benchmarking a new Azonafide ADC against established cancer therapies, focusing on breast and lung cancer, where Azonafide derivatives have shown preclinical promise.[3] Due to the proprietary nature of ongoing research, specific preclinical data for a commercial Azonafide ADC is not yet publicly available. Therefore, this guide presents a template for comparison, utilizing available data for current standard-of-care ADCs and outlining the requisite experimental protocols for a comprehensive evaluation.
Mechanism of Action: Azonafide ADC
Azonafide and its derivatives are anthracene-based DNA intercalators, structurally related to the naphthalimide amonafide (B1665376).[4][5] Their primary mechanism of action involves the insertion into the DNA double helix, leading to conformational changes that disrupt DNA replication and transcription.[6][7][8] Some Azonafide derivatives, such as ethonafide, also act as topoisomerase II poisons, stabilizing the enzyme-DNA complex and inducing double-strand breaks.[9] A key feature of Azonafides is their reported ability to overcome multidrug resistance.[4]
The Azonafide ADC platform aims to enhance the therapeutic index of this potent payload by conjugating it to a monoclonal antibody targeting a tumor-associated antigen. This targeted delivery is designed to concentrate the cytotoxic agent at the tumor site. Furthermore, it is proposed that the Azonafide payload can induce immunogenic cell death, potentially stimulating an anti-tumor immune response.[1][10]
Comparative Efficacy Data
The following tables provide a template for comparing the in vitro and in vivo efficacy of a new Azonafide ADC with current standard-of-care ADCs for breast and lung cancer. Data for competitor ADCs is sourced from publicly available preclinical studies and should be interpreted with caution due to variations in experimental conditions.
In Vitro Cytotoxicity
| Compound | Target Antigen | Cancer Type | Cell Line | IC50 (ng/mL) | Reference |
| Azonafide ADC | [Insert Target] | Breast Cancer | [e.g., MCF-7, SK-BR-3, MDA-MB-468] | Data Not Available | - |
| Trastuzumab Emtansine (T-DM1) | HER2 | Breast Cancer | BT-474 | ~1.6 nM (DM1 equivalent) | [11] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Breast Cancer | KPL-4 (T-DM1 resistant) | 1.8 | [12] |
| Sacituzumab Govitecan | TROP2 | Breast Cancer | MDA-MB-468 (TNBC) | 13.9 | [13] |
| Azonafide ADC | [Insert Target] | Lung Cancer | [e.g., A549, NCI-H460, Calu-3] | Data Not Available | - |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Lung Cancer | NCI-H2170 (HER2 low) | 1.4 | [12] |
In Vivo Efficacy (Xenograft Models)
| Compound | Target Antigen | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Azonafide ADC | [Insert Target] | Breast Cancer | [e.g., MDA-MB-468] | Data Not Available | Data Not Available | - |
| Trastuzumab Emtansine (T-DM1) | HER2 | Breast Cancer | KPL-4 | 15 mg/kg, q3w | Significant tumor regression | [11] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Breast Cancer | JIMT-1 (HER2-low) | 10 mg/kg, single dose | Significant tumor regression | |
| Sacituzumab Govitecan | TROP2 | Ovarian Cancer | Patient-Derived | 20 mg/kg, bi-weekly | Significant tumor growth inhibition | [7] |
| Azonafide ADC | [Insert Target] | Lung Cancer | [e.g., A549] | Data Not Available | Data Not Available | - |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Lung Cancer | Calu-3 | 3 mg/kg, single dose | Significant tumor regression | [12] |
Comparative Safety and Toxicology
A comprehensive preclinical safety evaluation is critical for any new ADC. The following table outlines key toxicology parameters for comparison.
| Compound | Species | Maximum Tolerated Dose (MTD) | Key Toxicities Observed | Reference |
| Azonafide ADC | [e.g., Rat, Monkey] | Data Not Available | Data Not Available | - |
| Trastuzumab Emtansine (T-DM1) | Rat | >40 mg/kg | Thrombocytopenia, hepatotoxicity | [6] |
| Monkey | 30 mg/kg | Thrombocytopenia, hepatotoxicity, neurotoxicity | [6] | |
| Trastuzumab Deruxtecan (T-DXd) | Monkey | 30 mg/kg | Hematologic and gastrointestinal toxicities | [12] |
| Sacituzumab Govitecan | Monkey | 60 mg/kg | Neutropenia, diarrhea | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate benchmarking of a new ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Azonafide ADC, a relevant comparator ADC, a non-targeting control ADC, and the unconjugated antibody. Replace the cell culture medium with medium containing the different ADC concentrations.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Co-culture antigen-positive cells with antigen-negative cells that have been engineered to express a fluorescent protein (e.g., GFP) at various ratios in 96-well plates.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the Azonafide ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-labeled antigen-negative cells using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to untreated co-culture controls to determine the percent viability of the antigen-negative cells. A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the Azonafide ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, Azonafide ADC, comparator ADC, unconjugated antibody).
-
ADC Administration: Administer the treatments intravenously according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if applicable.
Preclinical Safety and Toxicology Study
This involves a series of studies to determine the safety profile of the Azonafide ADC.
Methodology:
-
Dose-Ranging Studies: Conduct single-dose studies in relevant animal species (e.g., rats and monkeys) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Administer the Azonafide ADC at various dose levels for a specified duration to evaluate potential cumulative toxicities.
-
Toxicokinetics: Analyze blood samples to determine the pharmacokinetic profile of the ADC and its payload.
-
Clinical Pathology and Histopathology: Conduct comprehensive analysis of blood and tissues to identify any treatment-related adverse effects.
Conclusion
The development of a new Azonafide ADC holds significant promise for advancing cancer therapy. A rigorous and systematic benchmarking process against existing treatments is paramount to understanding its potential clinical value. This guide provides a comprehensive framework for such an evaluation, outlining the necessary comparative data and detailed experimental protocols. As preclinical data for Azonafide ADCs become publicly available, the tables within this guide can be populated to offer a direct and quantitative comparison, thereby informing future drug development and clinical trial design. The unique proposed mechanism of inducing immunogenic cell death warrants further investigation and could represent a significant advantage for this new class of ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. 43north.org [43north.org]
- 3. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugates in Breast Cancer: Navigating Innovations, Overcoming Resistance, and Shaping Future Therapies [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 11. adcreview.com [adcreview.com]
- 12. Antibody-drug conjugates in breast cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
A Comparative Analysis of the Therapeutic Window: Mal-VC-PAB-ABAEP-Azonafide Versus Other ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of antibody-drug conjugates (ADCs) utilizing the novel DNA-intercalating agent Azonafide (B1242303), delivered via the Mal-VC-PAB-ABAEP-Azonafide drug-linker, against other established ADC payloads. This analysis is supported by available preclinical data and detailed experimental methodologies to inform researchers and drug developers in the selection of next-generation ADC candidates.
Introduction to this compound
This compound is a sophisticated drug-linker designed for ADCs, incorporating the potent cytotoxic agent Azonafide.[1][] Azonafide is an anthracene-based DNA intercalator that inhibits tumor cell growth at low nanomolar concentrations and is designed to overcome multidrug resistance.[3] The linker system is composed of a maleimide (B117702) (Mal) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and an ABAEP component.[1][4] This design aims for high stability in circulation and efficient, targeted release of Azonafide within cancer cells, potentially leading to an improved therapeutic index.[5]
Mechanism of Action: A Comparative Overview
The therapeutic efficacy and toxicity profile of an ADC are largely dictated by the mechanism of action of its payload. Here, we compare the mechanism of Azonafide with other prominent ADC payloads.
Azonafide: As a DNA intercalator, Azonafide inserts itself between the base pairs of DNA, distorting the helical structure. This interference with DNA replication and transcription, coupled with the inhibition of topoisomerase II, leads to DNA strand breaks and the induction of apoptosis.[3][6] This mechanism is effective against both rapidly dividing and slower-growing cancer cells.[7]
Auristatins (MMAE, MMAF): These are potent antimitotic agents that inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[8] Their efficacy is primarily directed towards rapidly dividing cells.
Maytansinoids (DM1, DM4): Similar to auristatins, maytansinoids are microtubule inhibitors that disrupt microtubule dynamics, causing cell cycle arrest and apoptosis.[9]
Topoisomerase I Inhibitors (SN-38, Dxd): These payloads stabilize the complex between topoisomerase I and DNA, leading to DNA single-strand breaks and subsequent cell death.[10][11]
The distinct mechanisms of action are a key determinant of the therapeutic window, influencing both on-target efficacy and off-target toxicities.
Comparative Analysis of Therapeutic Window
The therapeutic window, defined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED), is a critical parameter for the clinical success of an ADC. While specific preclinical MTD and MED data for an ADC utilizing the complete this compound linker are not publicly available, a qualitative and data-extrapolated comparison can be made.
Data Summary Tables
Table 1: In Vitro Cytotoxicity of Various ADC Payloads
| Payload | Mechanism of Action | Cell Line | IC50 (nM) | Citation |
| Azonafide (AMP-53) | DNA Intercalator | MCF-7 (Breast) | ~90 | [3] |
| A549 (Lung) | ~60 | [3] | ||
| MMAE | Tubulin Inhibitor | Various | 0.1 - 10 | [12] |
| MMAF | Tubulin Inhibitor | Various | 0.1 - 10 | [12] |
| DM1 | Tubulin Inhibitor | SK-BR-3 (Breast) | ~0.1 | [13] |
| DM4 | Tubulin Inhibitor | Various | 0.01 - 1 | [11] |
| SN-38 | Topoisomerase I Inhibitor | Various | 1 - 100 | [10] |
Table 2: Preclinical In Vivo Efficacy of Various ADCs
| ADC Payload | Target | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Citation |
| Azonafide (as part of ADC) | Undisclosed | Various | Not specified | Up to 98.2% cell killing | [7] |
| MMAE | CD79b | WSU-DLCL2 Xenograft | 1 | Significant TGI | [14] |
| DM1 | HER2 | NCI-N87 Xenograft | 15 | Significant TGI | [13] |
| SN-38 | TROP-2 | NSCLC Xenograft | 8-10 | Partial Response | [15] |
Table 3: Maximum Tolerated Dose (MTD) of Various ADCs in Preclinical Models
| ADC Payload | Linker | Species | MTD (mg/kg) | Citation |
| Azonafide-ADC | Not specified | Not specified | Data not available | |
| MMAE | vc-PAB | Mouse | ~3 | [14] |
| DM1 | SMCC (non-cleavable) | Mouse | ~20-30 | [13] |
| SN-38 | CL2A | Mouse | ~10-12 | [10] |
Note: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, antibody targets, and linker technologies.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments in ADC evaluation.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[16]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC, vehicle, and control antibodies intravenously at the desired dose and schedule.[14]
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumor growth inhibition (TGI) is calculated as a primary endpoint.[14]
Protocol 3: Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of the ADC, total antibody, and free payload.
Materials:
-
Mice (typically non-tumor bearing for initial PK)
-
ADC formulation
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., ELISA for antibody components, LC-MS/MS for free payload)
Procedure:
-
ADC Administration: Administer a single intravenous dose of the ADC to the mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) via retro-orbital or tail vein sampling.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated bioanalytical methods.[17]
-
Data Analysis: Generate concentration-time profiles and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Conclusion
References
- 1. adcreview.com [adcreview.com]
- 3. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 5. A DNA-Interacting Payload Designed to Eliminate Cross-Linking Improves the Therapeutic Index of Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 43north.org [43north.org]
- 7. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 8. A 3-dimensional tumor growth inhibition assay for testing monoclonal antibody cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Affibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor-3 Demonstrate Therapeutic Efficacy in Mice Bearing Low Expressing Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
Investigating the Immunogenicity of Azonafide-Conjugated Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has ushered in a new era of targeted cancer therapy. Among the innovative payloads being explored, Azonafide, a DNA intercalating agent, has garnered attention for its potential to not only kill cancer cells but also to stimulate an immune response against the tumor.[1][2] This guide provides a comparative analysis of the potential immunogenicity of Azonafide-conjugated antibodies, contextualized with data from other ADC platforms. While specific clinical immunogenicity data for Azonafide-ADCs is not yet publicly available as they are in the preclinical development stage, this document summarizes the underlying principles of ADC immunogenicity, presents data from ADCs with other DNA-damaging payloads, and details the experimental protocols for assessment.[3]
Mechanism of Action and Potential for Immunogenicity
Azonafide-conjugated ADCs are designed to selectively deliver the DNA-intercalating Azonafide payload to cancer cells.[1] Upon internalization, the payload is released and intercalates into the DNA, leading to cell death.[4][5] Notably, this mechanism is suggested to induce immunogenic cell death (ICD), a form of apoptosis that can activate an anti-tumor immune response.[2][6][7][8][9][10] This process involves the release of damage-associated molecular patterns (DAMPs), which can mature dendritic cells and prime T cells against tumor antigens.
The immunogenicity of ADCs is a critical consideration in their development, as the induction of anti-drug antibodies (ADAs) can impact their pharmacokinetics, efficacy, and safety.[11] The ADC molecule as a whole, including the antibody, the linker, and the payload, can be recognized as foreign by the immune system, leading to the generation of ADAs.[12]
Comparative Immunogenicity Data
While specific data for Azonafide-ADCs is pending clinical evaluation, the table below summarizes immunogenicity findings from other ADCs, including those with DNA-damaging payloads, to provide a comparative landscape. The incidence of ADAs can vary based on factors such as the patient population, disease state, and the assay methodology used.[13][14]
| ADC Platform (Payload Class) | Target Antigen | Indication | ADA Incidence (%) | Neutralizing Antibody (NAb) Incidence (%) | Clinical Impact of ADAs |
| Gemtuzumab ozogamicin (Calicheamicin - DNA Damaging) | CD33 | Acute Myeloid Leukemia | ~2% | Not Reported | No clear impact on PK, efficacy, or safety reported. |
| Inotuzumab ozogamicin (Calicheamicin - DNA Damaging) | CD22 | Acute Lymphoblastic Leukemia | <5% | Not Reported | No significant clinical impact observed. |
| Loncastuximab tesirine (PBD Dimer - DNA Damaging) | CD19 | Diffuse Large B-cell Lymphoma | ~6% | Not Reported | No observed impact on safety or efficacy. |
| Brentuximab vedotin (MMAE - Microtubule Inhibitor) | CD30 | Hodgkin Lymphoma & sALCL | ~37% | ~62% of ADA-positive patients | Potential for reduced efficacy in some patients. |
| Trastuzumab emtansine (T-DM1) (DM1 - Microtubule Inhibitor) | HER2 | Breast Cancer | ~5.3% | Not Reported | No apparent impact on safety, PK, or efficacy. |
| Sacituzumab govitecan (SN-38 - Topoisomerase I Inhibitor) | Trop-2 | Triple-Negative Breast Cancer, Urothelial Carcinoma | <1% | Not Reported | No significant clinical impact observed. |
Note: This table is for comparative purposes only. The immunogenicity profile of Azonafide-ADCs may differ significantly.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the industry standard for evaluating the immunogenicity of biotherapeutics, including ADCs.[15] This multi-step process is designed to detect, confirm, and characterize ADAs.
1. Screening Assay:
-
Objective: To detect all potential ADA-positive samples with high sensitivity.
-
Methodology: Typically an enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECL) based bridging assay. In this format, the ADC is used as both a capture and detection reagent to bind to ADAs in the sample. A cut-point is established to differentiate between positive and negative samples.
2. Confirmatory Assay:
-
Objective: To confirm the specificity of the ADA response by demonstrating that the signal in the screening assay can be competitively inhibited by the drug.
-
Methodology: Samples that screen positive are pre-incubated with an excess of the ADC before being analyzed in the screening assay. A significant reduction in the signal confirms the presence of specific ADAs.
3. Characterization Assays:
-
Objective: To further characterize the ADA response, including determining the antibody titer, isotype, and neutralizing capacity.
-
Methodology:
-
Titer Assay: Serial dilutions of confirmed positive samples are tested to determine the relative concentration of ADAs.
-
Neutralizing Antibody (NAb) Assay: This is a critical assay to determine if the ADAs can inhibit the biological activity of the ADC. Cell-based assays are often used, where the ability of the ADC to induce cell killing is measured in the presence and absence of the patient's serum containing ADAs. A reduction in the ADC's cytotoxic activity indicates the presence of NAbs.[16]
-
Domain Specificity Assay: Competitive binding assays can be employed to determine which part of the ADC (antibody, linker, or payload) the ADAs are targeting.[12]
-
References
- 1. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. The DrugDiscoveryLab web page [drugdiscoverylab.unina.it]
- 5. ijabbr.com [ijabbr.com]
- 6. Immunogenic effects of chemotherapy-induced tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging role of immunogenic cell death in cancer immunotherapy [frontiersin.org]
- 8. Regulation of immunogenic cell death and potential applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenic cell death in cancer therapy: Present and emerging inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting immunogenic cell death in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Impacts of Immunogenicity in Approved Antibody Drugs in Japan: A Quantitative Evaluation of Pharmacokinetics, Efficacy, and Safety Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 13. Clinical Results of immunogenicity of Multiple ADC Molecules – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Immunogenicity of antibody-drug conjugates: observations across 8 molecules in 11 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunogenicity testing in preclinical studies | CRO services [oncodesign-services.com]
- 16. bioagilytix.com [bioagilytix.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Chemical Compounds
Disclaimer: Specific disposal procedures for Mal-VC-PAB-ABAEP-Azonafide are not publicly available. This document provides a general framework for the safe disposal of novel or uncharacterized chemical compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Principle of Chemical Waste Management
The primary principle for managing novel chemical compounds like this compound is to treat them as hazardous waste until proven otherwise. This approach ensures maximum safety for personnel and minimizes environmental impact. The disposal pathway is determined by a thorough hazard assessment and in strict accordance with institutional and regulatory requirements.
Hazard Assessment and Waste Characterization
Before disposal, a comprehensive hazard assessment must be conducted. For a novel compound, this involves evaluating the known properties of its constituent parts (e.g., Maleimide, Valine-Citrulline linker, PAB, Azonafide).
2.1 Constituent Component Analysis:
-
Azonafide: A DNA intercalator, suggesting potential cytotoxicity and mutagenicity.
-
Valine-Citrulline (VC) Linker: A peptide linker, generally considered to have low toxicity on its own.
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer.
-
Maleimide (Mal): A reactive group used for conjugation.
Based on these components, the compound should be presumed to be cytotoxic and potentially mutagenic. All handling and disposal should be conducted with appropriate personal protective equipment (PPE).
Disposal Workflow
The following workflow provides a logical, step-by-step process for determining the correct disposal route for a novel chemical compound.
Step-by-Step Disposal Protocol
-
Hazard Communication: Ensure all personnel handling the material are aware of its potential hazards. The container holding the pure compound or solutions must be clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Warning: Cytotoxic Agent").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS. It should be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contact Environmental Health & Safety (EHS): This is the most critical step.
-
Provide the EHS department with all available information, including the chemical name, structure, and a summary of your hazard assessment.
-
Inform them of the quantity of waste and its physical state (e.g., solid, liquid in DMSO).
-
EHS will provide a specific waste stream classification and detailed instructions for its disposal.
-
-
Waste Container and Labeling:
-
Use the specific type of container designated by EHS. This is typically a chemically resistant container with a secure screw-top cap.
-
Label the container clearly with a hazardous waste tag before any waste is added. The tag must include:
-
The full chemical name: "this compound"
-
The concentration and solvent (if in solution)
-
The associated hazards (e.g., "Toxic," "Cytotoxic")
-
The accumulation start date.
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible materials.
-
-
Scheduled Pickup: Arrange for the pickup of the hazardous waste with the EHS department according to your institution's schedule.
Decontamination and Spill Procedures
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a solution known to degrade similar compounds, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse. Consult with EHS for a validated decontamination procedure.
-
Spill Response: In the event of a spill, evacuate the immediate area. Alert laboratory personnel and contact the institutional EHS emergency line. Do not attempt to clean up a spill of a potent, uncharacterized compound without specific training and proper PPE, including respiratory protection.
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Mal-VC-P-ABAEP-Azonafide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Mal-VC-P-ABAEP-Azonafide, a potent antibody-drug conjugate (ADC) linker-drug. Adherence to these protocols is essential to mitigate risks associated with this cytotoxic compound.
Mal-VC-P-ABAEP-Azonafide is a sophisticated molecule designed for targeted cancer therapy, combining an antibody, a linker, and a cytotoxic payload, Azonafide.[1][2][3] The potent nature of Azonafide necessitates stringent safety measures to protect laboratory personnel from exposure through skin contact, inhalation, or accidental ingestion.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with Mal-VC-P-ABAEP-Azonafide. The following table summarizes the required equipment.
| PPE Category | Specification | Usage Guidelines |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978-05 standard). Consider double-gloving. | Change gloves frequently, and immediately if they become torn, punctured, or contaminated. When double-gloving, the outer glove should be removed after handling the compound and the inner glove worn to the disposal area. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Must be worn at all times in the laboratory where the compound is handled. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. The gown should fasten in the back. | Gowns should be changed immediately in the event of contamination or spillage. For routine work, change gowns at regular intervals (e.g., every 3.5 hours or at the end of a procedure). |
| Respiratory Protection | A surgical mask should be worn for general handling. An N95 respirator or higher is required when handling powders (e.g., weighing) or when there is a risk of aerosol generation, such as during spill cleanup. | Ensure a proper fit for any respirator used. |
| Armlets/Sleeves | Protective sleeves should be worn to cover the gap between the cuff of the lab coat and gloves. | Provides an additional layer of protection against contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of Mal-VC-P-ABAEP-Azonafide, especially open-vial work and dilutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
The work area should be covered with disposable, absorbent bench paper to contain any potential spills.
-
Ensure a cytotoxic spill kit is readily accessible.
2. Handling the Compound:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
When handling vials, be aware that contamination may be present on the exterior surfaces.
-
Use dedicated equipment (e.g., spatulas, pipettes) for this compound and decontaminate them thoroughly after use or dispose of them as cytotoxic waste.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and secure the area.
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Use a cytotoxic spill kit to absorb and contain the spill.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[4]
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan: Managing Cytotoxic Waste
-
All disposable items that have come into contact with Mal-VC-P-ABAEP-Azonafide, including gloves, gowns, bench paper, and pipette tips, must be disposed of as cytotoxic waste.
-
Place contaminated items in a designated, leak-proof, and clearly labeled cytotoxic waste container.
-
Waste should be handled and disposed of in accordance with local, state, and federal regulations for cytotoxic waste.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of Mal-VC-P-ABAEP-Azonafide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
